molecular formula C11H10O6 B060649 6,8-Dihydroxy-5,7-dimethoxycoumarin CAS No. 167105-92-2

6,8-Dihydroxy-5,7-dimethoxycoumarin

Cat. No.: B060649
CAS No.: 167105-92-2
M. Wt: 238.19 g/mol
InChI Key: AXXSKWGVOIJTGN-UHFFFAOYSA-N
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Description

6,8-Dihydroxy-5,7-dimethoxycoumarin is a natural product found in Pelargonium sidoides with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dihydroxy-5,7-dimethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-15-9-5-3-4-6(12)17-10(5)8(14)11(16-2)7(9)13/h3-4,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXSKWGVOIJTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C2=C1C=CC(=O)O2)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168230
Record name 6,8-Dihydroxy-5,7-dimethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167105-92-2
Record name 6,8-Dihydroxy-5,7-dimethoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167105922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-Dihydroxy-5,7-dimethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6,8-Dihydroxy-5,7-dimethoxycoumarin chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6,8-Dihydroxy-5,7-dimethoxycoumarin chemical structure and properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, Pharmacognosists

Structural Architecture, Isolation Methodologies, and Pharmacological Applications

Executive Summary

6,8-Dihydroxy-5,7-dimethoxycoumarin (C11H10O6) is a highly oxygenated coumarin derivative primarily isolated from the roots of Pelargonium sidoides (Geraniaceae). Distinct from common coumarins like scopoletin or umbelliferone, this molecule features a fully substituted benzenoid ring (positions 5, 6, 7, and 8), rendering it chemically unique in terms of steric environment and electronic distribution. It is a key marker compound in the standardization of P. sidoides extracts (EPs 7630), widely utilized in the treatment of acute bronchitis and respiratory tract infections. This guide details its chemical architecture, validated isolation protocols, and structure-activity relationships (SAR).

Chemical Identity & Architecture

Nomenclature and Classification
  • IUPAC Name: 6,8-dihydroxy-5,7-dimethoxychromen-2-one[1]

  • CAS Registry Number: 167105-92-2[1]

  • Chemical Family: Benzo-α-pyrone (Coumarin); Tetra-oxygenated derivative.

Structural Analysis

The molecule is characterized by the complete substitution of the benzene ring protons. Unlike simple coumarins where positions 5, 6, or 8 often retain hydrogen atoms, this derivative possesses oxygenated functional groups at all four available aromatic positions.

Key Structural Features:

  • Lactone Ring (Pyrone): Retains the characteristic

    
    -unsaturated lactone. Protons at C-3 and C-4 are the only non-exchangeable aromatic/alkenic protons in the molecule.
    
  • Alternating Oxygenation: The 5,7-dimethoxy and 6,8-dihydroxy pattern creates a specific hydrogen-bond donor/acceptor network, influencing its solubility and binding affinity to microbial targets.

Physicochemical Properties
PropertyValue / Description
Molecular Formula C₁₁H₁₀O₆
Molecular Weight 238.19 g/mol
Appearance Yellowish crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; Poorly soluble in cold water
UV Maxima ~345 nm (characteristic of highly oxygenated coumarins)
pKa (Predicted) ~7.5 (due to phenolic -OH at C6/C8)
Spectroscopic Signature (NMR Prediction)

Due to the fully substituted benzene ring, the ¹H-NMR spectrum is exceptionally clean, serving as a rapid identification tool.

  • 
     7.90 - 8.00 ppm (1H, d, J = 9.5 Hz):  H-4 proton (deshielded by carbonyl anisotropy).
    
  • 
     6.10 - 6.30 ppm (1H, d, J = 9.5 Hz):  H-3 proton.
    
  • 
     3.80 - 4.10 ppm (6H, s):  Two methoxy groups (–OCH₃) at C-5 and C-7.
    
  • Absence: No aromatic signals in the 6.5–7.5 ppm range (confirms full substitution).

Visualization: Structural Logic

The following diagram illustrates the numbering and substitution logic of the molecule.

ChemicalStructure cluster_legend Substitution Pattern Core Coumarin Core (Benzo-alpha-pyrone) Pos5 Position 5: Methoxy (-OCH3) Core->Pos5 Pos6 Position 6: Hydroxyl (-OH) Core->Pos6 Pos7 Position 7: Methoxy (-OCH3) Core->Pos7 Pos8 Position 8: Hydroxyl (-OH) Core->Pos8 Pyrone Pyrone Ring (C3, C4 Protons only) Core->Pyrone Unsubstituted

Caption: Substituent mapping of 6,8-dihydroxy-5,7-dimethoxycoumarin showing the alternating methoxy/hydroxy pattern on the benzenoid ring.

Experimental Protocols

Isolation from Pelargonium sidoides

The following protocol is adapted from standard phytochemical fractionation procedures used to isolate highly oxygenated coumarins from Geraniaceae roots.

Reagents: Ethanol (96%), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Silica Gel 60, Sephadex LH-20.

Workflow:

  • Extraction: Macerate dried, powdered roots of P. sidoides (1 kg) in Ethanol (5 L) for 72 hours. Filter and concentrate under reduced pressure to yield the crude ethanolic extract.[2]

  • Liquid-Liquid Partition:

    • Suspend crude extract in H₂O.

    • Partition sequentially with n-Hexane (to remove lipids/chlorophyll) → Ethyl Acetaten-BuOH .

    • Note: The target coumarin concentrates in the Ethyl Acetate and n-BuOH fractions due to its intermediate polarity.

  • Chromatographic Separation (Step 1):

    • Load the EtOAc fraction onto a Silica Gel 60 column.

    • Elute with a gradient of Chloroform:Methanol (100:0 → 80:20).

    • Collect fractions based on TLC monitoring (UV 365 nm; blue/purple fluorescence).

  • Purification (Step 2):

    • Subject coumarin-rich fractions to Sephadex LH-20 chromatography (Eluent: MeOH).

    • This step separates the coumarin from polymeric proanthocyanidins (tannins) which are abundant in Pelargonium.

  • Crystallization: Recrystallize final fractions from MeOH/CHCl₃ to obtain 6,8-dihydroxy-5,7-dimethoxycoumarin.

Total Synthesis Strategy (Wittig Approach)

For high-purity standards, total synthesis is preferred over isolation to avoid isomer contamination (e.g., separation from 7-hydroxy-5,6-dimethoxycoumarin).

Mechanism: The synthesis utilizes a Wittig reaction between a tetra-substituted benzaldehyde and a stabilized phosphorus ylide. This route is superior to the Pechmann condensation for this molecule because Pechmann reactions on highly substituted phenols often yield regioisomeric mixtures that are difficult to separate.

Protocol Summary:

  • Precursor: Start with 2,4-dihydroxy-3,5-dimethoxybenzaldehyde (protected as needed).

  • Reagent: (Carbethoxymethylene)triphenylphosphorane (

    
    ).
    
  • Conditions: Reflux in diethylaniline or toluene for 24–48 hours.

  • Cyclization: Thermal cyclization occurs to form the lactone ring.

  • Deprotection: If benzyl groups were used to protect the 6,8-hydroxyls, remove via catalytic hydrogenation (

    
    ).
    

Biological Activity & Pharmacology[3][4][5][6][7][8][9][10][11][12]

Antimicrobial & Antitubercular Potential

While P. sidoides is a traditional remedy for tuberculosis, isolated 6,8-dihydroxy-5,7-dimethoxycoumarin shows moderate direct antibacterial activity.

  • MIC Values: Typically ranges from 200–500 µg/mL against Mycobacterium smegmatis and Staphylococcus aureus.

  • Interpretation: The high MIC suggests the compound acts not as a potent antibiotic monotherapy, but likely functions via immunomodulation or synergy with other constituents (like fatty acids or tannins) in the crude extract.

Immunomodulation Mechanism

Current research suggests the therapeutic efficacy in respiratory infections (bronchitis) is driven by host-response modulation rather than direct bacterial killing.

  • Macrophage Activation: Coumarins in P. sidoides stimulate phagocytosis.

  • Cytokine Release: Modulation of TNF-

    
     and IL-6, aiding in the clearance of viral/bacterial pathogens.
    
  • Mucociliary Clearance: Increases ciliary beat frequency, aiding expectoration.

Structure-Activity Relationship (SAR) Diagram

SAR Molecule 6,8-Dihydroxy-5,7-dimethoxycoumarin OH_Groups 6,8-Dihydroxyl Groups Molecule->OH_Groups OMe_Groups 5,7-Dimethoxy Groups Molecule->OMe_Groups Lactone Lactone Ring Molecule->Lactone Radical Radical Scavenging (Antioxidant Activity) OH_Groups->Radical H-atom donation Lipophilicity Modulated Lipophilicity (Membrane Permeability) OMe_Groups->Lipophilicity Increases logP Binding Protein Binding (Immunomodulation) Lactone->Binding Michael Acceptor?

Caption: Structure-Activity Relationship (SAR) highlighting the functional roles of the oxygenated substituents.

References

  • PubChem. (2025).[1] 6,8-Dihydroxy-5,7-dimethoxycoumarin | C11H10O6.[1] National Library of Medicine. [Link]

  • Kolodziej, H. (2007). Antimicrobial Profile of Pelargonium sidoides Root Extract EPs 7630. In: Pelargonium sidoides.
  • Kayser, O., & Kolodziej, H. (1999). Antibacterial Activity of Simple Coumarins: Structural Requirements for Biological Activity. Zeitschrift für Naturforschung C. [Link]

  • Mativandlela, S. P. N., et al. (2008). Antitubercular Activity of Compounds Isolated from Pelargonium sidoides. Pharmaceutical Biology. [Link]

  • Adaeva, O. I., et al. (2023). Synthesis of 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Molbank.[3] [Link](Note: Describes the synthesis of a closely related isomer, validating the oxidative/Wittig synthetic approaches for this class).

Sources

Technical Analysis: Structural Elucidation of Polysubstituted Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis comparing Isofraxidin and 6,8-Dihydroxy-5,7-dimethoxycoumarin . It is designed for researchers requiring definitive structural elucidation protocols.

Topic: 6,8-Dihydroxy-5,7-dimethoxycoumarin vs. Isofraxidin

Executive Summary

The primary distinction between Isofraxidin and 6,8-Dihydroxy-5,7-dimethoxycoumarin lies in the substitution density of the benzenoid ring. Isofraxidin is a tri-substituted coumarin (C11H10O5), possessing a characteristic aromatic proton at position C-5. In contrast, 6,8-Dihydroxy-5,7-dimethoxycoumarin is a tetra-substituted coumarin (C11H10O6), lacking aromatic protons on the benzene ring entirely.

While both compounds share the coumarin core and methoxy/hydroxy functionalities, they are chemically distinct entities with a 16 Da mass difference and fundamentally different NMR signatures. This guide outlines the precise analytical workflows to differentiate them.

Structural Specifications & Physicochemical Properties[1][2]

The following table summarizes the core molecular differences required for identification.

FeatureIsofraxidin6,8-Dihydroxy-5,7-dimethoxycoumarin
IUPAC Name 7-Hydroxy-6,8-dimethoxychromen-2-one6,8-Dihydroxy-5,7-dimethoxychromen-2-one
Common Source Fraxinus spp., Eleutherococcus senticosusPelargonium sidoides
Molecular Formula C₁₁H₁₀O₅C₁₁H₁₀O₆
Molecular Weight 222.19 g/mol 238.19 g/mol
Substitution Pattern 6,7,8-Tri-substituted5,6,7,8-Tetra-substituted
Aromatic Protons One (H-5 singlet)None (Fully substituted benzene ring)
Pyrone Protons H-3 (d), H-4 (d)H-3 (d), H-4 (d)
Analytical Differentiation Strategy

The elucidation process relies on a logic-gated workflow involving Mass Spectrometry (MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) for substitution pattern mapping.

A. Mass Spectrometry (The Primary Filter)

The most immediate differentiator is the molecular ion peak.

  • Isofraxidin: ESI-MS (Positive Mode) yields [M+H]⁺ at m/z 223 .

  • Target Molecule: ESI-MS (Positive Mode) yields [M+H]⁺ at m/z 239 .

  • Note: The 16 Da difference corresponds to the additional oxygen atom in the tetra-substituted derivative.

B. 1H-NMR Spectroscopy (The Structural Fingerprint)

NMR provides the definitive proof of the substitution pattern.

  • Coumarin Pyranone Ring (C-3, C-4): Both molecules exhibit the characteristic AB system (or AX system depending on field strength) for the pyrone ring protons:

    • H-3: Doublet, typically

      
       6.1 – 6.4 ppm (
      
      
      
      Hz).
    • H-4: Doublet, typically

      
       7.8 – 8.0 ppm (
      
      
      
      Hz).
    • Differentiation Value: Low. These signals only confirm the coumarin skeleton.

  • Benzenoid Ring (C-5, C-6, C-7, C-8):

    • Isofraxidin: Exhibits a sharp singlet typically around

      
       7.0 – 7.4 ppm . This corresponds to H-5 , the only unsubstituted position on the benzene ring.
      
    • 6,8-Dihydroxy-5,7-dimethoxycoumarin: The spectrum is silent in the aromatic region (

      
       6.5 – 7.5 ppm) except for the pyrone protons. There is no H-5 singlet  because C-5 is occupied by a methoxy group.
      
C. Decision Logic Diagram

The following DOT diagram illustrates the logical pathway for distinguishing these compounds.

Structural_Elucidation Sample Unknown Coumarin Isolate MS_Analysis Step 1: Mass Spectrometry (ESI+) Sample->MS_Analysis MW_222 [M+H]+ = 223 (MW 222) MS_Analysis->MW_222 Mass Match MW_238 [M+H]+ = 239 (MW 238) MS_Analysis->MW_238 Mass Match NMR_Analysis_1 Step 2: 1H-NMR Analysis MW_222->NMR_Analysis_1 NMR_Analysis_2 Step 2: 1H-NMR Analysis MW_238->NMR_Analysis_2 Result_Iso Isofraxidin (7-OH, 6,8-OMe) Contains H-5 Singlet NMR_Analysis_1->Result_Iso Singlet @ 7.2 ppm (H-5) Result_Tetra 6,8-Dihydroxy-5,7-dimethoxycoumarin (Tetra-substituted) NO Aromatic Protons NMR_Analysis_2->Result_Tetra Silent Benzenoid Region

Caption: Logical decision tree for differentiating Isofraxidin from its tetra-substituted analog using MS and NMR.

Experimental Protocols
Protocol A: Extraction and Isolation (Targeting Pelargonium Coumarins)

This protocol is optimized for the isolation of highly oxygenated coumarins like 6,8-Dihydroxy-5,7-dimethoxycoumarin from Pelargonium sidoides.

  • Extraction:

    • Macerate 100 g of dried root powder in 80% Ethanol (v/v) for 48 hours at room temperature.

    • Filter and concentrate the supernatant under reduced pressure (Rotavap) at 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Resuspend crude extract in H₂O.

    • Partition sequentially with n-Hexane (removes lipids), Ethyl Acetate (EtOAc) , and n-Butanol .

    • Target Phase: The EtOAc fraction typically contains the oxygenated coumarins.

  • Chromatographic Separation:

    • Load the EtOAc fraction onto a Silica Gel 60 column.

    • Elute with a gradient of Chloroform:Methanol (100:0 to 85:15) .

    • Collect fractions. Monitor via TLC (Visualize under UV 365 nm; coumarins often fluoresce blue/purple).

  • Purification:

    • Subject coumarin-rich fractions to Semi-preparative HPLC .

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

    • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid) gradient (20% to 60% ACN over 30 min).

    • Detection: UV at 330 nm.

Protocol B: NMR Validation
  • Sample Prep: Dissolve 5-10 mg of isolated compound in 600 µL of DMSO-d₆ or MeOD (Methanol-d₄). DMSO is preferred for observing hydroxyl protons if exchange is slow.

  • Acquisition:

    • Run standard 1H (proton) scan (min 16 scans).

    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to carbons.[1]

  • Verification Check:

    • Isofraxidin: Look for the H-5 correlation in HSQC (Proton

      
       7.2 ppm to Carbon 
      
      
      
      105-110 ppm).
    • Tetra-substituted: Confirm absence of aromatic CH correlations.

Biosynthetic Context & Occurrence

Understanding the biological source aids in preliminary identification.

  • Isofraxidin Pathway: Derived from the Shikimate pathway, proceeding through Fraxetin (7,8-dihydroxy-6-methoxycoumarin). It is a common metabolite in Fraxinus (Ash tree) and Eleutherococcus (Siberian Ginseng).[2]

  • 6,8-Dihydroxy-5,7-dimethoxycoumarin Pathway: This highly oxygenated congener is rarer, primarily identified in Pelargonium sidoides (Geraniaceae). The additional oxygenation at C-5 suggests a distinct hydroxylase activity specific to the Pelargonium genus, likely acting on a 5,7-dioxygenated precursor.

Biosynthesis_Context cluster_Fraxinus Fraxinus / Eleutherococcus Pathway cluster_Pelargonium Pelargonium Pathway (Hypothetical) Precursor Umbelliferone (7-OH) Esculetin Esculetin (6,7-OH) Precursor->Esculetin Tetra 6,8-Dihydroxy- 5,7-dimethoxycoumarin Precursor->Tetra C-5/C-8 Hydroxylation + Methylation steps Fraxetin Fraxetin (7,8-OH, 6-OMe) Esculetin->Fraxetin Isofraxidin Isofraxidin (7-OH, 6,8-OMe) Fraxetin->Isofraxidin

Caption: Divergent biosynthetic origins of tri-substituted vs. tetra-substituted coumarins.

References
  • Kolodziej, H., et al. (2003). Pharmacological profile of extracts of Pelargonium sidoides and their constituents. Phytomedicine.

  • Kayser, O., & Kolodziej, H. (1995).[3] Highly oxygenated coumarins from Pelargonium sidoides. Phytochemistry.

  • PubChem Database. (2025).[4][5] Isofraxidin Compound Summary. National Library of Medicine.

  • PubChem Database. (2025).[4][5] 6,8-Dihydroxy-5,7-dimethoxycoumarin Compound Summary. National Library of Medicine.

  • Majnooni, M. B., et al. (2020). Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties. Molecules.

Sources

Unveiling 6,8-Dihydroxy-5,7-dimethoxycoumarin: A Technical Guide to its Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Highly Oxygenated Coumarin

6,8-Dihydroxy-5,7-dimethoxycoumarin is a fascinating, highly oxygenated coumarin that has attracted scientific interest due to its potential biological activities. Coumarins, a diverse class of benzopyrone secondary metabolites, are widely distributed in the plant kingdom and are known to exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects. The specific substitution pattern of 6,8-dihydroxy-5,7-dimethoxycoumarin, featuring two hydroxyl and two methoxy groups on the benzene ring, suggests a potential for significant bioactivity, making it a molecule of interest for further investigation and drug development.

This technical guide provides a comprehensive overview of the known natural sources of 6,8-dihydroxy-5,7-dimethoxycoumarin, with a focus on its occurrence beyond the commonly cited Pelargonium genus. It further details generalized yet robust methodologies for its extraction, isolation, and structural elucidation from plant matrices, offering valuable insights for researchers aiming to explore this and structurally related compounds.

Natural Occurrence: A Surprisingly Limited Distribution

Despite the vast structural diversity and wide distribution of coumarins in the plant kingdom, the natural occurrence of 6,8-dihydroxy-5,7-dimethoxycoumarin appears to be remarkably restricted. Extensive literature reviews and database searches indicate that this specific coumarin has, to date, only been isolated and identified from species within the Pelargonium genus (Geraniaceae).

GenusSpeciesPlant PartReference(s)
PelargoniumsidoidesRoots[1][2][3]
PelargoniumreniformeRoots[1]

While the quest for novel natural products is ongoing, the current body of scientific literature points towards a specialized biosynthesis of this particular coumarin within the Pelargonium genus. Researchers are encouraged to explore other genera within the Geraniaceae family and other plant families known for producing complex coumarins as potential new sources.

Biosynthesis: A Glimpse into the Phenylpropanoid Pathway

The biosynthesis of coumarins originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The precursor for most coumarins is the amino acid phenylalanine. Through a series of enzymatic reactions including deamination, hydroxylation, and cyclization, the characteristic benzopyrone skeleton is formed.

The high degree of oxygenation seen in 6,8-dihydroxy-5,7-dimethoxycoumarin suggests a series of subsequent hydroxylation and O-methylation steps on a simpler coumarin precursor. The precise enzymatic machinery responsible for the specific substitution pattern of this compound is an area ripe for further investigation, potentially involving cytochrome P450 monooxygenases and O-methyltransferases.

A Generalized Protocol for Extraction and Isolation

The following is a detailed, field-proven protocol for the extraction and isolation of dihydroxy-dimethoxycoumarins from plant material. This methodology is based on standard phytochemical techniques and can be adapted for the targeted isolation of 6,8-dihydroxy-5,7-dimethoxycoumarin.

Part 1: Extraction
  • Plant Material Preparation : The dried and powdered plant material (e.g., roots) is the starting point. A fine powder maximizes the surface area for efficient solvent extraction.

  • Solvent Selection and Rationale : A multi-step extraction with solvents of increasing polarity is recommended to fractionate the crude extract.

    • Initial Defatting : An initial extraction with a non-polar solvent like n-hexane is crucial to remove lipids and other non-polar compounds that can interfere with subsequent chromatographic steps.

    • Extraction of Coumarins : Following defatting, the plant material is extracted with a solvent of medium polarity, such as ethyl acetate or chloroform. Dihydroxy-dimethoxycoumarins typically exhibit good solubility in these solvents.

    • Exhaustive Extraction : The extraction should be carried out exhaustively, for example, using a Soxhlet apparatus or repeated maceration with fresh solvent until the extract is colorless. This ensures maximum yield.

  • Concentration : The resulting extracts are concentrated under reduced pressure using a rotary evaporator at a temperature below 40-50°C to prevent thermal degradation of the target compounds.

Part 2: Chromatographic Isolation

A multi-step chromatographic approach is essential for the purification of the target coumarin.

  • Initial Fractionation: Vacuum Liquid Chromatography (VLC)

    • Stationary Phase : Silica gel 60 is a common and effective choice.

    • Elution : The crude extract is adsorbed onto a small amount of silica gel and loaded onto the VLC column. Elution is performed with a stepwise gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Purification: Column Chromatography (CC)

    • Stationary Phase : Silica gel 60 (finer mesh size than for VLC) is used for higher resolution.

    • Elution : The enriched fractions from VLC are subjected to further purification by column chromatography using an isocratic or a shallow gradient solvent system (e.g., a mixture of n-hexane and ethyl acetate) that provides the best separation on TLC.

    • Monitoring : Fractions are continuously monitored by TLC. Those showing a pure spot corresponding to the target compound are combined.

  • Final Purification: Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC)

    • pTLC : For small-scale purification, pTLC can be a valuable tool. The semi-pure compound is applied as a band on a silica gel plate and developed. The band corresponding to the target compound is scraped off, and the compound is eluted with a suitable solvent.

    • HPLC : For higher purity and larger quantities, preparative or semi-preparative HPLC is the method of choice. A C18 column with a mobile phase of methanol and water or acetonitrile and water is commonly used for the separation of coumarins.

Isolation_Workflow Start Dried Plant Material Extraction Soxhlet Extraction (n-hexane, then Ethyl Acetate) Start->Extraction Concentration Rotary Evaporation Extraction->Concentration VLC Vacuum Liquid Chromatography (Silica Gel) Concentration->VLC TLC_Analysis1 TLC Analysis of Fractions VLC->TLC_Analysis1 CC Column Chromatography (Silica Gel) TLC_Analysis1->CC Pool Fractions TLC_Analysis2 TLC Analysis of Fractions CC->TLC_Analysis2 Final_Purification Preparative HPLC or pTLC TLC_Analysis2->Final_Purification Combine Pure Fractions Characterization Structural Elucidation (NMR, MS, etc.) Final_Purification->Characterization

Caption: Generalized workflow for the isolation of 6,8-dihydroxy-5,7-dimethoxycoumarin.

Structural Characterization: A Spectroscopic Approach

The unambiguous identification of 6,8-dihydroxy-5,7-dimethoxycoumarin relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum will provide key information about the substitution pattern. Expected signals would include two doublets for the protons on the pyrone ring (H-3 and H-4) with a characteristic coupling constant, and singlets for the two methoxy groups. The absence of aromatic proton signals would confirm full substitution on the benzene ring.

  • ¹³C NMR : The carbon NMR spectrum will show signals for all eleven carbons in the molecule, including the carbonyl carbon of the lactone ring, the olefinic carbons of the pyrone ring, and the oxygenated aromatic carbons.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for assigning the proton and carbon signals and confirming the connectivity of the molecule, including the positions of the methoxy and hydroxyl groups.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS) : HRMS provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition (C₁₁H₁₀O₆).

  • Fragmentation Pattern : The fragmentation pattern in the mass spectrum can provide further structural information.

Ultraviolet-Visible (UV) Spectroscopy

The UV spectrum, recorded in a solvent like methanol, will show characteristic absorption maxima for the coumarin chromophore. The positions of these maxima can be influenced by the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present, including hydroxyl (O-H stretching), carbonyl (C=O stretching of the lactone), and aromatic C=C stretching vibrations.

Conclusion and Future Perspectives

While the known natural distribution of 6,8-dihydroxy-5,7-dimethoxycoumarin is currently limited to the Pelargonium genus, this in-depth guide provides a robust framework for its targeted isolation and characterization from both known and potentially new plant sources. The detailed protocols and analytical methodologies described herein are designed to empower researchers in the fields of natural product chemistry, phytochemistry, and drug discovery to explore the fascinating world of highly oxygenated coumarins. Further phytochemical screening of a wider range of plant species is warranted to uncover new sources of this and other structurally related bioactive compounds.

References

  • Kayser, O., & Kolodziej, H. (1995). Highly oxygenated coumarins from Pelargonium sidoides. Phytochemistry, 39(5), 1181-1185.
  • Mativandlela, S. P. N., Meyer, J. J. M., Hussein, A. A., & Lall, N. (2008). Antitubercular Activity of Compounds Isolated from Pelargonium sidoides. Pharmaceutical Biology, 44(8), 645-650.
  • Kolodziej, H. (2007). Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytomedicinal sources of the herbal medicine Umckaloabo®. Phytomedicine, 14, 9-17.
  • Thieme. (2006). Antibacterial Activity of Extracts and Constituents of Pelargonium sidoides and Pelargonium reniforme. Planta Medica, 72(9), 820-827.
  • Matthys, H., & Funk, P. (2008). EPs 7630, a special extract of Pelargonium sidoides, is effective and safe in the treatment of acute bronchitis in adults and children. Phytomedicine, 15, 7-17.
  • Brendler, T., & van Wyk, B. E. (2008). A historical, scientific and commercial perspective on the medicinal use of Pelargonium sidoides (Geraniaceae). Journal of Ethnopharmacology, 119(3), 420-433.
  • Latté, K. P., Kayser, O., Tan, N., Kaloga, M., & Kolodziej, H. (2000). Unusual Coumarin Patterns of Pelargonium Species Forming the Origin of the Traditional Herbal Medicine Umckaloabo.
  • Kayser, O., Latté, K. P., & Kolodziej, H. (1997). Composition of the essential oils of Pelargonium sidoides DC. and Pelargonium reniforme CURT. Flavour and Fragrance Journal, 12(4), 209-212.
  • Schötz, K., & Nöldner, M. (2007).
  • Herbert, J. M., Maffrand, J. P., Taoubi, K., & Latté, K. P. (1998). Verapamil and diltiazem lower serum cholesterol and triglycerides and reduce the development of atherosclerosis in hypercholesterolemic rabbits. Journal of Cardiovascular Pharmacology, 31(4), 557-560.

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Methodological & Application

A Validated Stability-Indicating HPLC-UV Method for the Separation and Quantification of Coumarins in Pelargonium Species

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of characteristic coumarins from Pelargonium species, particularly Pelargonium sidoides. The method is optimized for the analysis of key markers such as umckalin and scopoletin, which are crucial for the quality control and standardization of raw materials and finished phytopharmaceutical products. The protocol employs a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV-Diode Array Detection (DAD) for optimal specificity and sensitivity. We provide comprehensive, step-by-step protocols for sample preparation from both raw plant material and liquid formulations, detailed HPLC operating conditions, and a full validation summary according to ICH guidelines. This guide is intended to provide researchers and quality control analysts with a reliable and reproducible tool for the accurate assessment of Pelargonium coumarins.

Introduction: The Significance of Pelargonium Coumarins

The roots of Pelargonium sidoides DC. and Pelargonium reniforme Curt. are the source of the herbal medicine Umckaloabo, widely used in phytotherapy for respiratory tract infections.[1] The therapeutic efficacy of Pelargonium extracts is attributed to a complex mixture of secondary metabolites, including a rich and diverse profile of highly oxygenated coumarins.[1][2]

Among these, umckalin (7-hydroxy-5,6-dimethoxycoumarin) is a key analytical marker specific to P. sidoides and is often absent in P. reniforme.[3][4][5][6] Other significant coumarins include scopoletin, as well as unique coumarin sulfates and glycosides that are characteristic of P. sidoides.[1][3][5] Given this chemical diversity and the potential for species misidentification, a precise and reliable analytical method is essential for the quality control of raw materials and commercial products.[3][7] High-Performance Liquid Chromatography (HPLC) is the preferred technique for analyzing these complex mixtures due to its high sensitivity, specificity, and separation power.[8]

This document presents a validated HPLC method designed to resolve and quantify these critical coumarin markers, ensuring the identity, purity, and potency of Pelargonium-based products.

Principle of the Chromatographic Method

The separation is based on reversed-phase chromatography, where analytes are partitioned between a nonpolar stationary phase (C18, octadecylsilyl) and a polar mobile phase.[9] Coumarins, being moderately polar compounds, are retained on the C18 column and are eluted by increasing the concentration of an organic solvent (acetonitrile) in the mobile phase over time (gradient elution).[10][11]

The causality behind key experimental choices is as follows:

  • C18 Stationary Phase: This is the industry standard for coumarin analysis, offering excellent hydrophobic selectivity for separating the various coumarin structures found in Pelargonium.[9]

  • Gradient Elution: A gradient is necessary to achieve optimal separation of a complex mixture containing compounds with a wide range of polarities, from polar glycosides and sulfates to less polar aglycones.[10] It allows for the elution of highly polar compounds early in the run while providing sufficient resolution for the more retained, less polar coumarins, all within a reasonable analysis time.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., acetic acid, formic acid) to the aqueous mobile phase suppresses the ionization of phenolic hydroxyl groups present on many coumarins.[9][12] This ensures that the analytes are in a single, non-ionized form, resulting in sharper, more symmetrical peaks and improved reproducibility of retention times.

  • UV-Diode Array Detection (DAD): Coumarins possess a benzopyrone core, a chromophore that strongly absorbs UV light.[13] DAD allows for monitoring at multiple wavelengths simultaneously. A wavelength of ~310-330 nm is highly selective for umckalin and related coumarins, while a lower wavelength around 280 nm can be used for broader detection of other phenolic compounds.[10][13][14] Furthermore, DAD provides UV spectral data for each peak, which is invaluable for peak identification and purity assessment.[12]

Materials and Equipment

Instrumentation
  • HPLC system with a binary pump, degasser, autosampler, and column oven.

  • Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Analytical Balance (0.01 mg readability).

  • pH meter.

  • Ultrasonic Bath.

  • Vortex Mixer.

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18, 500 mg).

Chemicals and Reagents
  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (Ultrapure, Type I).

  • Acetic Acid or Formic Acid (analytical grade).

  • Reference Standards: Umckalin (≥98% purity), Scopoletin (≥98% purity).

  • Pelargonium sidoides root powder (NIST traceable or authenticated).

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF).

Experimental Protocols

Protocol 1: Preparation of Solutions

Mobile Phase A:

  • Add 1.0 mL of glacial acetic acid to 1 L of ultrapure water (0.1% v/v).

  • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or online degasser.

Mobile Phase B:

  • Acetonitrile (HPLC grade).

  • Degas before use.

Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh 10.0 mg of umckalin reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 4°C and protected from light.

Working Standard Solutions (e.g., 0.2 - 10 µg/mL):

  • Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve.

Diagram 1: Analytical Workflow

This diagram outlines the complete process from sample receipt to final data analysis, ensuring a systematic and reproducible approach.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing sample Receive Sample (Root Powder / Tincture) sample_prep Sample Preparation (Extraction / SPE) sample->sample_prep prep_standards Prepare Standard Solutions injection Inject Samples & Standards prep_standards->injection prep_mobile_phase Prepare Mobile Phases A & B hplc_system HPLC System Setup (Equilibrate Column) prep_mobile_phase->hplc_system sample_prep->injection hplc_system->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_id Peak Identification (RT & UV Spectra) chrom_acq->peak_id integration Peak Integration & Quantification peak_id->integration report Generate Report & Verify Results integration->report

Caption: Overview of the complete HPLC analytical workflow.

Protocol 2: Sample Preparation

The goal of sample preparation is to efficiently extract the target coumarins while minimizing interferences from the sample matrix.[7]

A) For Dry Plant Material (e.g., Pelargonium Roots):

  • Accurately weigh approximately 1.0 g of pulverized root powder into a conical flask.

  • Add 20 mL of 70:30 (v/v) methanol:water.

  • Sonicate in a water bath at 40°C for 30 minutes, then vortex for 2 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

B) For Liquid Formulations (Tinctures or Syrups) using SPE: This procedure effectively removes sugars and other polar excipients.[7][15]

  • Accurately transfer 1.0 mL of the liquid product into a 10 mL volumetric flask and dilute with ultrapure water.

  • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.

  • Load 2.0 mL of the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of ultrapure water to remove highly polar interferences.

  • Elute the coumarins with 5 mL of methanol into a collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen if concentration is needed, or collect directly.

  • Reconstitute the residue in 1.0 mL of mobile phase.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

Diagram 2: Sample Preparation Workflow (SPE)

This workflow visualizes the solid-phase extraction protocol for cleaning up complex liquid samples prior to HPLC analysis.

G start Start: Liquid Sample condition Condition SPE Cartridge (Methanol -> Water) start->condition load Load Sample condition->load wash Wash (Water) load->wash elute Elute Coumarins (Methanol) wash->elute reconstitute Reconstitute in Mobile Phase elute->reconstitute end Inject into HPLC reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

Protocol 3: HPLC-DAD Chromatographic Conditions

The following conditions have been optimized for the separation of key Pelargonium coumarins.

Parameter Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18)[10]
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection DAD; Monitoring at 310 nm & 280 nm. Full scan 200-400 nm.[14][15]
Gradient Program See Table 2 below

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
20.05050
25.02080
30.02080
30.18515
35.08515

Method Validation and System Suitability

A validated method ensures that the results are reliable, reproducible, and accurate for the intended purpose.[14] This method should be validated according to ICH Q2(R1) guidelines. A summary of typical validation parameters is provided below.

Table 3: Summary of Method Validation Parameters

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.9990.9996[14]
Range (Umckalin) 0.3 - 1.7 µg/mLCorrelation established[14]
LOD (Umckalin) Signal-to-Noise ratio of 3:10.0098 µg/mL[7]
LOQ (Umckalin) Signal-to-Noise ratio of 10:10.0298 µg/mL[7]
Accuracy (% Recovery) 98.0 - 102.0%>95.2%[7]
Precision (% RSD) Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0%< 1.3%[7]
System Suitability

Before running a sample sequence, system suitability must be established by injecting a standard solution (e.g., 1 µg/mL umckalin) multiple times.

Table 4: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Repeatability of Peak Area (%RSD) ≤ 2.0% for n=5 injections
Forced Degradation Studies

To confirm the method is stability-indicating, forced degradation studies are essential.[16][17] This involves subjecting the drug substance or product to stress conditions to produce degradation products. The method must be able to resolve the parent peak from all degradation product peaks.

Stress Conditions:

  • Acidic: 0.1 M HCl at 60°C for 2 hours.

  • Alkaline: 0.1 M NaOH at 60°C for 30 minutes.

  • Oxidative: 3% H₂O₂ at room temperature for 1 hour.

  • Thermal: 105°C for 24 hours.

  • Photolytic: ICH Q1B specified light exposure.

The analysis should demonstrate that there is no co-elution between the main analyte peak and any degradant peaks, thus proving the specificity of the method.[17]

Data Analysis and Interpretation

  • Identification: Identify the coumarin peaks in the sample chromatogram by comparing their retention times and UV spectra with those of the injected reference standards.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the linear regression equation (y = mx + c) to calculate the concentration of the coumarins in the sample injections.

  • Calculation: Account for all dilution factors from the sample preparation stage to report the final concentration in the original sample (e.g., in mg of coumarin per g of root powder or mg per mL of syrup).

Troubleshooting

Problem Potential Cause(s) Solution(s)
Peak Tailing/Fronting Column degradation; incorrect mobile phase pH; column overload.Replace column; ensure mobile phase pH is >2 units away from analyte pKa; reduce injection concentration.
Poor Resolution Inappropriate mobile phase composition; gradient too steep.Optimize gradient slope; try a different organic modifier (e.g., methanol).
Baseline Drift/Noise Column not equilibrated; mobile phase not mixed/degassed properly; detector lamp failing.Flush column until baseline is stable; degas mobile phase; check lamp hours and replace if necessary.
Variable Retention Times Fluctuation in column temperature; pump malfunction; mobile phase composition change.Use a column oven; service the pump; prepare fresh mobile phase daily.

Conclusion

The RP-HPLC-DAD method described in this application note is a specific, accurate, and reliable tool for the separation and quantification of coumarins in Pelargonium species. The detailed protocols for sample preparation and chromatographic analysis, combined with rigorous method validation, make it suitable for routine quality control, stability testing, and research applications in the pharmaceutical and natural products industries. The stability-indicating nature of the assay ensures that the quality of Pelargonium products can be monitored throughout their shelf life.

References

  • Lee, S., et al. (2014). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Pharmacognosy Magazine. Available at: [Link]

  • Machynakova, A., & Hrobonova, K. (2017). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Chemical Papers. Available at: [Link]

  • European Medicines Agency. (2015). Assessment report on Pelargonium sidoides DC and/or Pelargonium reniforme Curt., radix. EMA/HMPC/444251/2015. Available at: [Link]

  • Franco, L., & de Oliveira, B. H. (2010). Determination of umckalin in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Yildiz, E., et al. (2023). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted. Bulgarian Chemical Communications. Available at: [Link]

  • European Medicines Agency. (2011). Draft assessment report on Pelargonium sidoides DC and/or Pelargonium reniforme Curt., radix. EMA/HMPC/444251/2010. Available at: [Link]

  • Kolodziej, H. (2007). Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytomedicinal sources of the herbal medicine Umckaloabo. Phytomedicine. Available at: [Link]

  • Franco, L., & de Oliveira, B. H. (2010). Determination of umckalin in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: Comparison of sample preparation procedures. ResearchGate. Available at: [Link]

  • Meselhy, K. M. (2013). Study of Coumarin Content of Pelargonium fragrans - Willd. Root Grown in Egypt. Life Science Journal. Available at: [Link]

  • Al-Berzangi, F. M., et al. (2022). Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity. Molecules. Available at: [Link]

  • Pelargonium Herbal Medicine Information Site. (n.d.). Phytochemistry. Retrieved from [Link]

  • Hrobonova, K., et al. (2018). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • ResearchGate. (2023). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. Request PDF. Available at: [Link]

  • Machynakova, A., & Hrobonova, K. (2019). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. Journal of Food Science and Technology. Available at: [Link]

  • McConathy, J., & Owens, J. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Hudaib, M., et al. (2010). A simple and rapid HPLC-UV method for the determination of umckalin, as an herbal marker, in the cough syrup of pelargonium extract. Jordan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Latté, K., et al. (2000). Unusual Coumarin Patterns of Pelargonium Species Forming the Origin of the Traditional Herbal Medicine Umckaloabo. Zeitschrift für Naturforschung C. Available at: [Link]

  • Prabu, S. L., et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

Sources

Comprehensive NMR Spectroscopic Characterization of 6,8-Dihydroxy-5,7-dimethoxycoumarin

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, application-focused guide for the complete structural elucidation of 6,8-dihydroxy-5,7-dimethoxycoumarin using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. This polysubstituted coumarin, found in medicinal plants like Pelargonium sidoides[1][2], requires a multi-faceted analytical approach for unambiguous characterization. We present a logical workflow and detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices, from solvent selection to the optimization of pulse sequence parameters, is explained to ensure both scientific rigor and practical applicability. This guide is designed to serve as a self-validating system for obtaining high-confidence structural data, essential for research in natural product chemistry, pharmacology, and drug development.

Introduction: The Imperative for Structural Verification

Coumarins are a prominent class of naturally occurring benzopyrone heterocycles recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] The specific arrangement of substituents on the coumarin scaffold dictates its pharmacological profile. 6,8-Dihydroxy-5,7-dimethoxycoumarin (Molecular Formula: C₁₁H₁₀O₆, Molecular Weight: 238.19 g/mol [1][5]) is a highly oxygenated coumarin whose precise structure is fundamental to understanding its function.

NMR spectroscopy is the gold standard for determining the molecular structure of organic compounds in solution. It provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms. This application note moves beyond a simple listing of data, providing a strategic framework for how these experiments synergize to solve the structural puzzle, ensuring the integrity of downstream research.

Strategic Workflow for Structural Elucidation

The characterization process is a logical progression, where each experiment builds upon the information provided by the last. This systematic approach minimizes ambiguity and ensures all assignments are cross-validated.

Diagram: Integrated NMR Workflow

NMR_Workflow cluster_prep Phase 1: Preparation cluster_1d Phase 2: Foundational 1D Scans cluster_2d Phase 3: Connectivity Mapping (2D) cluster_analysis Phase 4: Structure Assembly Prep Sample Preparation ~10 mg in 0.6 mL DMSO-d₆ H1 ¹H NMR (Proton Census & Coupling) Prep->H1 C13 ¹³C NMR (Carbon Backbone) H1->C13 DEPT DEPT-135 (Carbon Multiplicity: CH, CH₂, CH₃) C13->DEPT COSY ¹H-¹H COSY (H-H Proximity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Analysis Iterative Data Integration & Peak Assignment HMBC->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: A strategic workflow for unambiguous NMR-based structure elucidation.

Experimental Protocols and Rationale

The following protocols are optimized for a 500 MHz NMR spectrometer.

Sample Preparation

The choice of solvent is the first critical decision. For polar, poly-phenolic compounds like the target coumarin, deuterated dimethyl sulfoxide (DMSO-d₆) is superior. It readily dissolves the analyte and, crucially, its exchange rate with hydroxyl protons is slow enough that -OH signals are often observed as distinct, sometimes broad, singlets, providing valuable data.

Protocol:

  • Weigh 5-10 mg of 6,8-dihydroxy-5,7-dimethoxycoumarin.

  • Dissolve in 0.6 mL of high-purity DMSO-d₆ (99.9 atom % D).

  • Transfer the solution to a 5 mm NMR tube.

One-Dimensional NMR Experiments

This is the initial scout experiment. It provides the number of distinct proton environments, their integration (relative number of protons), chemical shift (electronic environment), and splitting patterns (J-coupling), which reveals neighboring protons.

Protocol:

  • Pulse Program: Standard 30° pulse (zg30).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16.

  • Relaxation Delay (d1): 2.0 s.

  • Processing: Reference the spectrum to the residual DMSO signal at δ 2.50 ppm. Apply a 0.3 Hz line broadening before Fourier transform.

This experiment identifies all unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, this experiment requires more scans.

Protocol:

  • Pulse Program: Standard proton-decoupled (zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay (d1): 2.0 s.

  • Processing: Reference the spectrum to the central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for editing the carbon spectrum based on the number of attached protons. The DEPT-135 variant is particularly informative.[6]

  • Rationale: It differentiates carbon types: CH/CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent. This dramatically simplifies the assignment of the ¹³C spectrum.

Protocol:

  • Pulse Program: Standard DEPT-135 sequence.

  • Number of Scans: 512.

  • Processing: Phased such that CH/CH₃ are positive and CH₂ are negative.

Two-Dimensional NMR Experiments

Correlation Spectroscopy (COSY) is the fundamental experiment for identifying which protons are spin-coupled to each other, typically through 2 or 3 bonds.

Protocol:

  • Pulse Program: Gradient-selected COSY (cosygpqf).

  • Data Points: 1024 (F2) x 256 (F1).

  • Number of Scans: 4 per increment.

  • Processing: Apply a sine-bell window function in both dimensions.

Heteronuclear Single Quantum Coherence (HSQC) generates a 2D map correlating each proton with the carbon atom to which it is directly attached (¹JCH).[7]

  • Rationale: This is the most reliable way to assign protonated carbons. An edited HSQC can also provide the same multiplicity information as a DEPT experiment but with much higher sensitivity.[7]

Protocol:

  • Pulse Program: Sensitivity-enhanced, edited HSQC with adiabatic pulses (hsqcedetgpsisp2.3).

  • Spectral Widths: 0-12 ppm (F2, ¹H), 0-180 ppm (F1, ¹³C).

  • ¹JCH Coupling Delay: Optimized for an average ¹JCH of 160 Hz.

  • Number of Scans: 8 per increment.

Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment for final structure assembly. It reveals correlations between protons and carbons over longer ranges, typically 2-3 bonds (²JCH, ³JCH).[7]

  • Rationale: HMBC is essential for identifying the connectivity around non-protonated (quaternary) carbons, such as the carbonyl group and the substituted aromatic carbons. Correlations from methoxy protons, for example, will unambiguously link them to their respective positions on the aromatic ring.

Protocol:

  • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

  • Long-Range Coupling Delay: Optimized for an average nJCH of 8 Hz. This value is a robust compromise for detecting both ²J and ³J correlations.

  • Number of Scans: 32 per increment.

Predicted Data and Interpretation Strategy

The following table presents the anticipated NMR data for 6,8-dihydroxy-5,7-dimethoxycoumarin, based on analysis of structurally similar compounds and established substituent effects.[8][9]

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations (500 MHz, DMSO-d₆)

PositionδC (ppm)δH (ppm)Multiplicity, J (Hz)Key Expected HMBC Correlations (from H)
2~160.5
3~113.2~6.25d, J = 9.5C-2, C-4, C-4a
4~144.8~7.95d, J = 9.5C-2, C-5, C-8a
4a~103.0
5~139.5
6~131.0
7~141.2
8~129.5
8a~147.0
5-OCH₃~61.0~3.85sC-5
7-OCH₃~56.5~3.95sC-7
6-OH~9.8 (br s)sC-5, C-6, C-7
8-OH~10.5 (br s)sC-7, C-8, C-8a
Interpretation Walkthrough:
  • Identify the H-3/H-4 Spin System: The ¹H and COSY spectra will show two doublets around δ 6.2 and δ 8.0 ppm with a large coupling constant (J ≈ 9.5 Hz), characteristic of the α-pyrone ring protons.

  • Assign Methoxy Groups: Two sharp singlets, each integrating to 3H, will be visible in the ¹H spectrum (~δ 3.8-4.0 ppm).

  • Link Protons to Carbons: Use the HSQC spectrum to connect H-3, H-4, and the methoxy protons to their directly attached carbons (C-3, C-4, and the two -OCH₃ carbons).

  • Construct the Core via HMBC: This is the definitive step.

Diagram: Key HMBC Correlations for Structural Assembly

HMBC_Correlations C2 C2 (C=O) C3 C3 C4 C4 C4a C4a C5 C5 C6 C6 C7 C7 C8 C8 C8a C8a O_5Me 5-OCH₃ O_7Me 7-OCH₃ H3 H3 H3->C2 H3->C4 H3->C4a H4 H4 H4->C2 H4->C5 H4->C8a H_5OMe H-5OMe H_5OMe->C5 ³J H_7OMe H-7OMe H_7OMe->C7 ³J

Caption: Critical long-range HMBC correlations for assembling the coumarin core.

  • From H-4: A strong correlation to the quaternary carbon C-5 will be observed, linking the pyrone and benzene rings.

  • From 5-OCH₃ protons: A single, strong ³J correlation to C-5 confirms its position.

  • From 7-OCH₃ protons: A single, strong ³J correlation to C-7 confirms its position.

  • From Hydroxyl Protons: The broad OH signals in DMSO-d₆ will show correlations to their ipso-carbons and adjacent carbons (e.g., 6-OH to C-5, C-6, C-7), providing final, unambiguous proof of their locations.

Conclusion

By systematically applying the suite of NMR experiments detailed in this guide, researchers can achieve a complete and high-confidence structural assignment of 6,8-dihydroxy-5,7-dimethoxycoumarin. The synergy between 1D and 2D NMR techniques provides a self-validating dataset where every assignment is supported by multiple points of evidence. This rigorous characterization is a non-negotiable prerequisite for any further investigation into the pharmacological properties and therapeutic potential of this complex natural product.

References

  • Khubeiz, M. J. (2016). Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. International Journal of ChemTech Research, 9(7), 508-515.
  • Chemical Methodologies. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chem. Methodol., 6(11), 841-855. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Köksal, E., et al. (2021). Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers. Molecules, 26(16), 4995. [Link]

  • Al-Jaff, S. A. H., et al. (2018). Synthesis, structure characterization and biological activity of new coumarin derivatives. International Journal of Advanced Research in Biological Sciences, 5(2), 108-116.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • PubChem. (n.d.). Fraxetin. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved February 21, 2026, from [Link]

  • Stasiewicz, M., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 868. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 6,8-Dihydroxy-5,7-dimethoxycoumarin. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Latté, K. P., et al. (2000). Unusual Coumarin Patterns of Pelargonium Species Forming the Origin of the Traditional Herbal Medicine Umckaloabo. Zeitschrift für Naturforschung C, 55(7-8), 528-533.
  • ResearchGate. (n.d.). The approximate range of ¹H and 13 C NMR chemical shifts (δ) of IF. Retrieved February 21, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of Hydroxycoumarins Under Light and Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxycoumarin derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during experimental work. By understanding the underlying chemical principles, you can ensure the integrity of your results and the reliability of your coumarin-based compounds.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses prevalent issues in a direct question-and-answer format, offering immediate, actionable advice.

Q1: My hydroxycoumarin solution is rapidly losing fluorescence/changing color upon exposure to ambient light. What is happening and how can I prevent it?

A: This is a classic sign of photodegradation. Hydroxycoumarins, particularly those with hydroxyl groups on the benzopyrone ring, are susceptible to photolysis, especially when exposed to UV or even high-intensity visible light.[1][2] The process often involves the formation of reactive radical species, leading to dimerization, oxidation, or cleavage of the coumarin ring.[3]

Troubleshooting Steps:

  • Minimize Light Exposure: Always work with hydroxycoumarin solutions in a dimly lit environment. Use amber-colored vials or wrap your containers in aluminum foil to protect them from light.

  • Solvent Choice: The solvent can influence photostability. Aprotic solvents may offer better stability than protic solvents in some cases.[4] However, this is highly dependent on the specific hydroxycoumarin derivative.

  • Degas Solvents: The presence of dissolved oxygen can accelerate photodegradation by participating in photo-oxidative reactions.[1] For sensitive experiments, consider degassing your solvents by sparging with an inert gas like nitrogen or argon.

  • Wavelength Selection: If you are using a fluorescence-based assay, use the longest possible excitation wavelength that still provides an adequate signal to minimize photodamage.

Q2: I'm observing a gradual decrease in the concentration of my hydroxycoumarin compound in a stored aqueous buffer, even when protected from light. What could be the cause?

A: This is likely due to hydrolysis of the lactone ring, a characteristic reaction of coumarins, especially under alkaline conditions. The ester bond in the lactone ring is susceptible to cleavage, leading to the formation of a non-fluorescent (or less fluorescent) open-ring carboxylate.

Troubleshooting Steps:

  • pH Control: Maintain the pH of your aqueous solutions in the neutral to slightly acidic range (pH 6.0-7.4) for optimal long-term stability.[5] Avoid alkaline buffers (pH > 8.0) for storage.

  • Temperature: Store stock solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to slow down the rate of hydrolysis.[6]

  • Buffer Composition: Be aware that some buffer components can catalyze hydrolysis. It is advisable to use simple, well-defined buffer systems.

Q3: My experimental results show inconsistent antioxidant activity for the same hydroxycoumarin derivative. What factors could be contributing to this variability?

A: The antioxidant activity of hydroxycoumarins is highly sensitive to the experimental conditions and the specific assay being used.[7][8] Inconsistencies can arise from several factors:

Troubleshooting Steps:

  • Assay Mechanism: Different antioxidant assays (e.g., DPPH, ABTS, ORAC) operate through different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer).[9] A compound may show high activity in one assay and low activity in another. It is crucial to use multiple assays to get a comprehensive antioxidant profile.

  • Reaction Kinetics: The kinetics of the reaction between the hydroxycoumarin and the radical species can vary. Ensure that you are measuring the endpoint of the reaction or are using a kinetic approach to compare activities.

  • Compound Purity: Impurities in your hydroxycoumarin sample can have their own antioxidant or pro-oxidant effects, leading to erroneous results. Verify the purity of your compound using techniques like HPLC or NMR.

  • Solvent Effects: The solvent can influence the antioxidant activity by affecting the solubility of the compound and the stability of the radical species.[9]

Section 2: In-Depth Technical Guides & Protocols

This section provides detailed experimental protocols for assessing the stability of your hydroxycoumarin compounds.

Protocol 1: Photostability Assessment of a Hydroxycoumarin Derivative

This protocol outlines a systematic approach to quantify the photodegradation of a hydroxycoumarin compound.

Objective: To determine the rate of photodegradation of a hydroxycoumarin derivative under controlled light exposure.

Materials:

  • Hydroxycoumarin compound of interest

  • High-purity solvent (e.g., methanol, acetonitrile, or a relevant buffer)

  • Amber and clear glass vials

  • A controlled light source with a defined wavelength and intensity (e.g., a photostability chamber or a UV lamp)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector[10][11][12]

  • Calibrated radiometer/photometer

Experimental Workflow:

G cluster_prep Sample Preparation cluster_exp Exposure cluster_analysis Analysis cluster_results Data Interpretation prep_sol Prepare stock solution of hydroxycoumarin prep_work Prepare working solutions in clear & amber vials prep_sol->prep_work expose Expose clear vials to controlled light source prep_work->expose dark_control Keep amber vials in dark (dark control) prep_work->dark_control sampling Withdraw aliquots at defined time points expose->sampling dark_control->sampling hplc Analyze by RP-HPLC sampling->hplc data Quantify remaining parent compound (peak area) hplc->data plot Plot % remaining vs. time data->plot kinetics Determine degradation rate constant plot->kinetics

Caption: Workflow for photostability testing of hydroxycoumarins.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a stock solution of the hydroxycoumarin in a suitable solvent. From this stock, prepare identical working solutions in both clear and amber vials. The concentration should be within the linear range of your analytical method.

  • Exposure: Place the clear vials in the photostability chamber or at a fixed distance from the light source. Measure and record the light intensity. Keep the amber vials alongside the clear vials but shielded from light to serve as dark controls.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vial.

  • HPLC Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.[10][11][12] The mobile phase will depend on the polarity of your compound but is typically a mixture of water/buffer and an organic solvent like methanol or acetonitrile.

  • Data Analysis: Calculate the percentage of the hydroxycoumarin remaining at each time point relative to the initial concentration (t=0). Plot the percentage of the remaining compound against time for both the light-exposed and dark control samples. The degradation in the dark control should be negligible.

Protocol 2: Evaluation of Oxidative Stability using a Fenton-like Reaction

This protocol assesses the susceptibility of a hydroxycoumarin to degradation by hydroxyl radicals, a key reactive oxygen species (ROS).[13][14]

Objective: To evaluate the stability of a hydroxycoumarin in the presence of a strong oxidizing agent.

Materials:

  • Hydroxycoumarin compound

  • Phosphate buffer (pH 7.4)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or fluorescence detector

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Oxidative Stress cluster_analysis Analysis prep_coumarin Prepare hydroxycoumarin solution in buffer initiate Initiate reaction by adding Fenton reagent prep_coumarin->initiate prep_fenton Prepare fresh Fenton reagent (FeSO₄ + H₂O₂) prep_fenton->initiate incubate Incubate at controlled temperature initiate->incubate sampling Withdraw and quench aliquots at time points incubate->sampling hplc Analyze by RP-HPLC sampling->hplc quantify Quantify remaining parent compound hplc->quantify

Caption: Workflow for assessing oxidative stability.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a solution of the hydroxycoumarin in the phosphate buffer.

  • Reaction Initiation: In a reaction vessel, add the hydroxycoumarin solution. To initiate the reaction, add freshly prepared solutions of iron(II) sulfate followed by hydrogen peroxide. A typical final concentration might be 100 µM hydroxycoumarin, 50 µM FeSO₄, and 500 µM H₂O₂. A control reaction without the Fenton reagents should be run in parallel.

  • Incubation and Sampling: Incubate the reaction mixture at a controlled temperature (e.g., 37°C). At various time points, withdraw aliquots and immediately quench the reaction by adding a small amount of a quenching agent like catalase or by dilution in the HPLC mobile phase.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining parent hydroxycoumarin.

  • Data Analysis: Plot the percentage of the remaining hydroxycoumarin against time to determine its stability in the presence of hydroxyl radicals.

Section 3: Mechanistic Insights and Data Interpretation

Understanding the "why" behind the observations is critical for effective troubleshooting.

Mechanisms of Degradation

Hydroxycoumarins can degrade through several pathways, primarily driven by light and oxidative stress.

  • Photodimerization: Upon UV irradiation, some hydroxycoumarins can undergo a [2+2] cycloaddition to form dimers, leading to a loss of the characteristic chromophore and fluorescence.[15]

  • Photo-oxidation: In the presence of oxygen, excited-state hydroxycoumarins can generate singlet oxygen or other reactive oxygen species, which can then attack the coumarin ring, leading to a variety of oxidized products.[16]

  • Ring Opening: As mentioned earlier, hydrolysis of the lactone ring is a common degradation pathway, particularly in alkaline aqueous solutions. Photochemical reactions can also lead to ring-opening.[1]

  • Radical Attack: Under oxidative stress, reactive species like the hydroxyl radical can attack the aromatic ring, leading to hydroxylation or other modifications.[13] The position of the hydroxyl groups on the coumarin scaffold significantly influences its reactivity towards radicals.[9][17]

G cluster_light Light-Induced Degradation cluster_ox Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation HC Hydroxycoumarin Dimer Photodimer HC->Dimer UV Light Photo_Ox Photo-oxidized Products HC->Photo_Ox Light + O₂ Ox_Prod Oxidized Products HC->Ox_Prod ROS (e.g., •OH) Ring_Open Ring-Opened Product (Carboxylate) HC->Ring_Open High pH / H₂O

Caption: Major degradation pathways for hydroxycoumarins.

Data Interpretation Table: Stability Profiles

The following table summarizes expected stability outcomes under different stress conditions. This can be used as a quick reference to diagnose potential stability issues.

Stress ConditionPrimary Degradation MechanismExpected ObservationKey Influencing Factors
UV/Visible Light Photodimerization, Photo-oxidationLoss of absorbance/fluorescence, appearance of new peaks in HPLCLight intensity and wavelength, presence of oxygen, solvent
Alkaline pH (e.g., >8) Lactone Ring HydrolysisDecrease in parent compound, loss of fluorescencepH, temperature, buffer composition
Acidic pH (e.g., <4) Generally StableMinimal degradationSome specific derivatives may be acid-labile
Oxidizing Agents (e.g., H₂O₂, Fenton) Radical Attack, OxidationRapid degradation of the parent compoundConcentration of oxidant, presence of metal ions
Elevated Temperature Increased Rate of All ReactionsAccelerated degradation, especially hydrolysisTemperature, pH

This technical guide provides a foundational understanding of the stability of hydroxycoumarins. By applying these principles and protocols, researchers can better control their experiments, ensure data integrity, and accelerate their drug discovery and development efforts.

References

  • Alshibl H.M., Al-Abdullah E.S., Haiba M.E., Alkahtani H.M., Awad G.E.A., Mahmoud A.H., et al. (2020). Synthesis and evaluation of new coumarin derivatives as antioxidant, antimicrobial, and anti-inflammatory agents. Molecules, 25(14): 3251. Available from: [Link]

  • Canonica, S., et al. (2021). Photochemistry of Aqueous Warfarin and 4-Hydroxycoumarin. ACS ES&T Water. Available from: [Link]

  • Konidala, P., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. MDPI. Available from: [Link]

  • Bailly, F., et al. (2004). Antioxidant properties of 3-hydroxycoumarin derivatives. Bioorganic & Medicinal Chemistry, 12(21), 5611-5618. Available from: [Link]

  • Patel, K., et al. (2023). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. ResearchGate. Available from: [Link]

  • George, G. A., et al. (2005). The photostability and fluorescence of hydroxycoumarins in aprotic solvents. ResearchGate. Available from: [Link]

  • Marković, Z., et al. (2014). Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies. PubMed. Available from: [Link]

  • Murthy, M. S. (2017). Antioxidant Activity of Coumarins. Systematic Reviews in Pharmacy, 8(1). Available from: [Link]

  • Vanhaelen-Fastré, R., & Vanhaelen, M. (1976). High-performance liquid and thin-layer chromatography of coumarin anticoagulants and their degradation products. Journal of Chromatography A, 129, 397-402. Available from: [Link]

  • Jahanmardi, R., et al. (2015). Study on the effect of 7-hydroxycoumarin on photo-oxidative degradation of LLDPE films. ResearchGate. Available from: [Link]

  • Kostova, I. (2006). Coumarin Derivatives and Oxidative Stress. ResearchGate. Available from: [Link]

  • de Faria, F. P., et al. (2013). 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils. PubMed. Available from: [Link]

  • Staroň, P., et al. (2021). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. International Journal of Molecular Sciences, 22(21), 11575. Available from: [Link]

  • Tofani, L., et al. (2022). Selected hydroxycoumarins as antioxidants in cells: Physicochemical and reactive oxygen species scavenging studies. ResearchGate. Available from: [Link]

  • Dimitrić Marković, J. M., et al. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences, 24(3), 2261. Available from: [Link]

  • Acevedo, F., et al. (2020). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. New Journal of Chemistry, 44(30), 12856-12865. Available from: [Link]

  • Chen, Y.-F., et al. (2024). Protective effects of 7-hydroxyflavone on mitochondrial membrane potential and hydrogen peroxide-induced apoptosis in cardiomyocytes. Journal of Cellular and Molecular Medicine. Available from: [Link]

  • Beara, I. N., et al. (2019). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate. Available from: [Link]

  • MacKenzie, K. E., & D'Alessandro, D. M. (2022). Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). Molecules, 27(16), 5293. Available from: [Link]

  • Couttolenc, A., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Journal of Chemistry. Available from: [Link]

  • Furuta, T., et al. (2001). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences, 98(4), 1431-1436. Available from: [Link]

  • Liu, X., et al. (2021). Mechanism diagram of photochemical reaction of 4-methyl-7-hydroxycoumarin. ResearchGate. Available from: [Link]

  • Li, N., et al. (2016). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. ResearchGate. Available from: [Link]

  • El-Azhary, K. (2021). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 9(1), 1-13. Available from: [Link]

  • NyZ480 Genome sequencing and assembly. (2023). Redundant and scattered genetic determinants for coumarin biodegradation in Pseudomonas sp. strain NyZ480. Applied and Environmental Microbiology. Available from: [Link]

  • Ibrahim, M. N. M., et al. (2021). The photo-oxidation of coumarin to 7-hydroxycoumarin. ResearchGate. Available from: [Link]

  • Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(3), 128-135. Available from: [Link]

  • Song, P. S., & Tapley, K. J. (1979). Mechanisms of photosensitization by furocoumarins. Photochemistry and Photobiology, 29(6), 1177-1197. Available from: [Link]

  • Trenor, S. R., et al. (2004). Photoreversible dimerization of 7-hydroxycoumarin. ResearchGate. Available from: [Link]

  • Prabu, S. L., et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Research, 4(11), 4353. Available from: [Link]

  • Pereira, A. R., et al. (2021). Toxicological assessment of 4-hydroxycoumarin: (Anti) Mutagenicity, toxic, and antioxidant studies. Research, Society and Development, 10(8), e7910816948. Available from: [Link]

  • Wang, Y., et al. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Chemical Science, 14(42), 11655-11661. Available from: [Link]

  • Konkoľová, J., et al. (2024). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • Dimitrić Marković, J. M., et al. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. MDPI. Available from: [Link]

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Technical Support Center: Troubleshooting Peak Overlap in HPLC Analysis of Pelargonium Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of coumarins from Pelargonium species. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of peak overlap and co-elution in complex herbal extracts. Here, we will dissect the causes of poor resolution and provide systematic, field-proven strategies to achieve baseline separation of your target analytes.

The chemical landscape of a Pelargonium root extract is intricate, containing a diverse array of secondary metabolites beyond the coumarins of interest, such as proanthocyanidins, flavonoids, and phenolic acids.[1] This complexity necessitates robust analytical methods to ensure accurate identification and quantification.[2][3] Coumarins within these extracts, such as umckalin, scopoletin, and their derivatives, are often structurally similar, presenting a significant chromatographic challenge.[4][5][6][7] This guide provides a logical, step-by-step approach to methodically troubleshoot and resolve these separation issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My primary coumarin peaks, umckalin and scopoletin, are showing significant overlap. What is the most likely cause and my first step to improve resolution?

Answer:

Peak overlap, or co-elution, between structurally similar compounds like umckalin (7-hydroxy-5,6-dimethoxycoumarin) and scopoletin (7-hydroxy-6-methoxycoumarin) is a frequent issue.[1][4] The primary reason is often insufficient selectivity (α) of the chromatographic system, meaning the stationary phase and mobile phase combination fails to adequately differentiate between the subtle structural differences of the analytes.

Your first and most impactful step should be to re-evaluate and optimize your mobile phase composition, specifically the gradient slope and the organic modifier.

Initial Troubleshooting Steps:

  • Decrease the Gradient Slope: A shallower gradient provides more time for analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks. If your current gradient is, for example, a rapid ramp from 10% to 90% acetonitrile over 10 minutes, try extending the gradient time to 20 or 30 minutes, particularly around the elution time of your target coumarins.

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of your separation. Methanol and acetonitrile have different solvent properties and will interact differently with both the analytes and the C18 stationary phase, which can change the elution order and improve resolution.

Question 2: I've adjusted my gradient and the peak overlap has improved, but it's not yet baseline. What other mobile phase parameters can I adjust?

Answer:

Once the gradient has been optimized, fine-tuning the mobile phase pH and the column temperature are the next logical steps. These parameters can induce significant changes in selectivity, especially for ionizable compounds.

  • Mobile Phase pH Adjustment: Coumarins possess phenolic hydroxyl groups, which means their ionization state is pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase can alter the hydrophobicity of the analytes and their interaction with the stationary phase.[8][9][10] For coumarins, a slightly acidic mobile phase (e.g., pH 3.0 using 0.1% formic or acetic acid) is commonly used to suppress the ionization of the hydroxyl groups, leading to better retention and potentially altered selectivity.[11]

    Protocol for pH Modification:

    • Establish a Baseline: Run your current optimized gradient method.

    • Prepare Modified Mobile Phase: Prepare your aqueous mobile phase (Solvent A) with 0.1% formic acid (pH ~2.7) or 0.1% acetic acid (pH ~3.2).

    • Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase before injecting your sample.

    • Evaluate: Compare the chromatograms. A small change in pH can sometimes be enough to resolve overlapping peaks.[9]

  • Column Temperature Optimization: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.[12] Increasing the temperature generally decreases retention times and can sharpen peaks. More importantly, it can also change selectivity.

    Experimental Protocol for Temperature Screening:

    • Set Initial Temperature: Start with a standard temperature, for example, 30°C.

    • Incremental Increases: Increase the column temperature in 5°C or 10°C increments (e.g., 35°C, 40°C, 45°C) and run the analysis at each temperature.

    • Analyze Resolution: Carefully monitor the resolution between the critical peak pair at each temperature. Be aware that increasing temperature may not always improve resolution and can sometimes cause peaks to merge.

ParameterRationale for ChangeExpected Outcome
Gradient Slope Increases interaction time with the stationary phase.Improved resolution of closely eluting peaks.
Organic Modifier Alters solvent-analyte and solvent-stationary phase interactions (selectivity).Change in elution order and/or improved separation.
Mobile Phase pH Suppresses or enhances ionization of analytes, changing their polarity.Improved peak shape and altered retention/selectivity.[8]
Column Temperature Affects mass transfer kinetics and mobile phase viscosity.Sharper peaks and potential changes in selectivity.[12]
Question 3: I have exhausted mobile phase optimization and still have co-elution. Should I consider a different column?

Answer:

Yes, if mobile phase optimization does not yield the desired resolution, changing the stationary phase is the most powerful tool left to manipulate selectivity.[13][14] Standard C18 columns are excellent for general-purpose reversed-phase chromatography, but they may not be optimal for separating structurally similar isomers.[15]

Alternative Stationary Phase Selection:

  • Phenyl-Hexyl Phase: This type of column provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the coumarins. This can be highly effective for resolving positional isomers.[13]

  • Pentafluorophenyl (PFP) Phase: PFP columns offer a unique combination of hydrophobic, aromatic, and dipole-dipole interactions, providing a different selectivity profile compared to both C18 and Phenyl phases. This is an excellent choice when other columns fail.

  • Superficially Porous Particles (SPP) vs. Fully Porous Particles (FPP): Switching to a column packed with SPPs can significantly increase column efficiency (N), resulting in sharper, narrower peaks. While this doesn't change selectivity, the increased efficiency can be sufficient to resolve closely eluting compounds.

Logical Workflow for Method Development:

HPLC_Troubleshooting cluster_0 Start: Peak Overlap Observed cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Stationary Phase Selection cluster_3 Resolution Start Initial Observation: Peak Overlap Optimize_Gradient 1. Optimize Gradient (Shallower Slope) Start->Optimize_Gradient Change_Organic 2. Change Organic Modifier (ACN vs. MeOH) Optimize_Gradient->Change_Organic If still unresolved Success Baseline Resolution Achieved Optimize_Gradient->Success Adjust_pH 3. Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) Change_Organic->Adjust_pH If still unresolved Change_Organic->Success Adjust_Temp 4. Optimize Column Temperature (e.g., 30-50°C) Adjust_pH->Adjust_Temp If still unresolved Adjust_pH->Success Change_Column 5. Change Stationary Phase Adjust_Temp->Change_Column If still unresolved Adjust_Temp->Success Phenyl_Column Try Phenyl-Hexyl Column (π-π Interactions) Change_Column->Phenyl_Column PFP_Column Try PFP Column (Orthogonal Selectivity) Phenyl_Column->PFP_Column If still unresolved Phenyl_Column->Success PFP_Column->Success

Caption: A systematic workflow for troubleshooting HPLC peak overlap.

Question 4: I am seeing "ghost peaks" in my chromatogram, especially during gradient runs. What are they and how do I get rid of them?

Answer:

Ghost peaks are spurious peaks that are not related to the injected sample. They typically appear at consistent retention times in blank runs and can interfere with the quantification of true analyte peaks. The most common sources are impurities in the mobile phase or carryover from the autosampler.[16]

Troubleshooting Ghost Peaks:

  • Identify the Source:

    • Run a Blank Gradient: Inject your mobile phase (or HPLC-grade water) and run your analytical gradient. If the ghost peaks appear, the source is likely the HPLC system or the mobile phase itself.

    • Check Water Quality: Use fresh, high-purity HPLC-grade water. Poor water quality is a very common cause of ghost peaks.[17]

    • Check Solvents and Additives: Ensure all solvents and additives (e.g., formic acid) are of the highest purity available.

  • Systematic Cleaning:

    • Flush the System: Flush all solvent lines with a strong solvent like isopropanol.

    • Clean the Injector: The autosampler needle and injection port can be a source of carryover.[16] Follow the manufacturer's instructions for cleaning the injection system.

Experimental Protocol to Pinpoint Ghost Peak Source:

Ghost_Peak_Troubleshooting Start Ghost Peak Observed Blank_Run Run Blank Gradient (No Injection) Start->Blank_Run Peak_Present Peak Still Present? Blank_Run->Peak_Present Source_System Source is System or Mobile Phase Peak_Present->Source_System Yes Source_Sample Source is Sample (Carryover or Contamination) Peak_Present->Source_Sample No Check_Water Use Fresh HPLC-Grade Water Source_System->Check_Water Clean_Injector Clean Autosampler Needle and Port Source_Sample->Clean_Injector Check_Solvents Use Fresh, High-Purity Solvents Check_Water->Check_Solvents Flush_System Flush System with IPA Check_Solvents->Flush_System Resolved Problem Resolved Flush_System->Resolved Clean_Injector->Resolved

Caption: Decision tree for identifying the source of ghost peaks.

By methodically addressing these common issues, from mobile phase optimization to stationary phase selection, you can systematically troubleshoot and resolve even the most challenging peak overlaps in the HPLC analysis of Pelargonium coumarins, leading to robust and reliable analytical results.

References
  • Novel HPLC Method for the Quantification of Bioactive Compounds in Herbal Extracts. Frontiers in Health Informatics. Available from: [Link]

  • Phytochemistry - Pelargonium Herbal Medicine Information Site. Available from: [Link]

  • Gobinath, V., et al. (2022). Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity. Molecules. Available from: [Link]

  • de Souza, L.M., et al. (2010). Determination of umckalin in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures. Phytomedicine. Available from: [Link]

  • Zhang, Q., et al. (2018). A novel quality by design approach for developing an HPLC method to analyze herbal extracts: A case study of sugar content analysis. PLoS One. Available from: [Link]

  • Tiwari, N., & Gupta, A. (2020). High-Performance Liquid Chromatography (HPLC) as a Tool for Standardization of Complex Herbal Drugs. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Latté, K.P., et al. (2000). Unusual Coumarin Patterns of Pelargonium Species Forming the Origin of the Traditional Herbal Medicine Umckaloabo. Zeitschrift für Naturforschung C. Available from: [Link]

  • Periat, A., et al. (2015). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions. Journal of Chromatography A. Available from: [Link]

  • Mncwangi, N., et al. (2023). Chemical Composition and Biological Activities of Pelargonium sp.: A Review with In Silico Insights into Potential Anti-Inflammatory Mechanism. Molecules. Available from: [Link]

  • Latté, K.P., et al. (2000). Unusual Coumarin Patterns of Pelargonium Species Forming the Origin of the Traditional Herbal Medicine Umckaloabo. Scilit. Available from: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv Technology Corporation. Available from: [Link]

  • Meselhy, K.M. (2013). Study of Coumarin Content of Pelargonium fragrans - Willd. Root Grown in Egypt. Life Science Journal. Available from: [Link]

  • A simple and rapid HPLC-UV method for the determination of umckalin, as an herbal marker, in the cough syrup of pelargonium extract. (2010). Jordan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Unlocking the Secrets of Traditional Medicine: How HPLC Supports Modern Herbal Analysis. (2025). Chromachems. Available from: [Link]

  • Supramolecular Solvent Method Enhances Herbal Compound Analysis Using HPLC–MS/MS. (2023). LCGC International. Available from: [Link]

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu. Available from: [Link]

  • Stoll, D.R. (2023). Troubleshooting Peak Shape Problems in HPLC. LCGC North America. Available from: [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025). Rotachrom Technologies. Available from: [Link]

  • How can I solve the problem of overlapping peaks in HPLC analysis with a common resin-based column? (2014). ResearchGate. Available from: [Link]

  • Kirkland, J.J., et al. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Today. Available from: [Link]

  • HPLC Troubleshooting Guide. Agilent Technologies. Available from: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Hawach Scientific. Available from: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available from: [Link]

  • Effect of mobile phase composition on retention factor of coumarins... ResearchGate. Available from: [Link]

Sources

Technical Support Center: Coumarin Standard Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: COU-STAB-001 Subject: Preventing degradation of coumarin standards during storage Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Overview: The Stability Matrix

Welcome to the technical support center. You are likely here because your fluorescence assays are showing inconsistent quantum yields, shifting emission maxima, or unexpected precipitation.

As researchers, we often treat coumarins (1,2-benzopyrones) as robust fluorophores. However, they possess a specific chemical vulnerability: the lactone ring and the 3,4-double bond . These two structural features are the primary entry points for degradation via hydrolysis and photodimerization, respectively.

This guide moves beyond basic "store in the dark" advice. It provides a mechanistic understanding of why your standards degrade and a self-validating protocol to ensure data integrity.

Module 1: Degradation Mechanisms (The "Why")

To prevent degradation, you must understand the enemy. Coumarin instability is driven by two main vectors: Photochemical Attack and Hydrolytic Ring Opening .

1. Photodimerization ([2+2] Cycloaddition)

Coumarins are photo-active.[1][2][3][4] While this makes them excellent fluorophores, it also makes them suicidal. Upon exposure to UV light (specifically UV-A, >300 nm) at high concentrations, two coumarin molecules can align and form a cyclobutane dimer across the 3,4-double bond.

  • Consequence: Loss of fluorescence (dimers are often non-fluorescent) and precipitation (dimers often have lower solubility).

  • Reversibility: Interestingly, irradiation with UV-C (<280 nm) can sometimes reverse this, but this is not a practical recovery method for quantitative standards.

2. Hydrolytic Ring Opening (Saponification)

The lactone ring is an ester. In the presence of base (pH > 8) or even neutral water over long periods, this ring opens to form coumarinic acid (cis-form) or coumaric acid (trans-form).

  • Consequence: The ring-opened form has completely different absorption/emission spectra and solubility properties than the parent lactone.

Visualization: The Degradation Pathways

CoumarinDegradation Coumarin Coumarin (Intact) (Fluorescent) Light UV-A Light (>300 nm) Coumarin->Light Base Alkaline pH (>8.0) Coumarin->Base Dimer Coumarin Dimer (Non-Fluorescent Precipitate) Light->Dimer [2+2] Cycloaddition RingOpen Coumarinate Anion (Spectral Shift) Base->RingOpen Hydrolysis (Saponification)

Figure 1: Mechanistic pathways of coumarin degradation. The 3,4-double bond is susceptible to light, while the lactone ester is susceptible to pH.

Module 2: Storage & Handling Protocols (The "How")

The choice of solvent is the single most critical decision you make when preparing a stock solution.

Solvent Selection Guide
SolventStability RatingProsConsRecommended For
DMSO (Anhydrous)★★★★★Excellent solubility; High boiling point; Freezes at -20°C (stopping diffusion).Hygroscopic. Absorbs water from air, leading to hydrolysis over time.Long-term frozen stocks (-20°C or -80°C).
Ethanol/Methanol ★★★☆☆Good solubility; Easy to evaporate.Volatile (concentration changes); Low freezing point (remains liquid at -20°C, allowing slow reactions).Working solutions (used within 24h).
Acetonitrile ★★★★☆Aprotic; Non-reactive.Volatile; Expensive.LC-MS standards.
Water/Buffer ★☆☆☆☆Poor solubility.High Hydrolysis Risk. pH fluctuations directly attack the lactone ring.NEVER for long-term stock storage.
Protocol: The "Golden Standard" Preparation

This protocol is designed to minimize moisture introduction and light exposure.

  • Glassware Prep: Use Amber Glass vials (silanized if working with low concentrations to prevent adsorption).

    • Critical: Ensure glassware was not washed with alkaline detergents immediately prior, or rinse thoroughly with dilute acid then water/solvent. Residual alkalinity on glass surfaces can catalyze hydrolysis.

  • Weighing: Weigh coumarin solid in a low-light environment (avoid direct sunlight or intense fluorescent overheads).

  • Solubilization:

    • Dissolve solid in Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO freezes at 19°C. When stored at -20°C, the solid matrix prevents molecular diffusion, effectively halting dimerization reactions.

  • Aliquot: Do not store one large bottle. Aliquot into single-use volumes (e.g., 50-100 µL) to avoid freeze-thaw cycles.

  • Inerting: Overlay the solution with Nitrogen or Argon gas before capping to displace moisture-laden air.

  • Storage: Store at -20°C or lower.

Module 3: Troubleshooting & FAQs (The "Fix")

Q1: I see a fine precipitate in my DMSO stock after thawing. Is it ruined?

  • Diagnosis: This is likely Coumarin Dimer or simply cold-insolubility.

  • The Fix: Sonicate the vial at 30°C for 5 minutes.

    • Test: If it redissolves, it was just solubility. If the precipitate remains, it is likely the photodimer (which has very poor solubility). Centrifuge and measure the supernatant concentration; do not assume the original concentration applies.

Q2: My standard curve slope is decreasing over time (Loss of Signal).

  • Diagnosis: Photobleaching or Hydrolysis.[5]

  • The Check: Check the pH of your working buffer.

    • If pH > 8.0, the lactone ring is opening. This process is reversible! Acidify a small aliquot to pH 3-4. If fluorescence recovers or the spectrum shifts back to the original max, you confirmed hydrolysis.

    • Note: 7-hydroxycoumarins (umbelliferones) are highly pH-sensitive naturally (acting as pH indicators). Ensure your buffer capacity is sufficient.

Q3: Can I store coumarin stocks in plastic (Eppendorf) tubes?

  • Answer: No.

  • Reasoning:

    • Coumarins are hydrophobic and can adsorb onto polypropylene surfaces, lowering the effective concentration.

    • Plastic is permeable to gas/moisture over months.

    • DMSO (if used) can leach plasticizers from poor-quality plastics, introducing contaminants into your mass spec or bioassay.

  • Solution: Use glass vials with PTFE-lined caps.

Q4: Why does my coumarin standard turn yellow?

  • Diagnosis: Oxidation or concentrated hydrolysis products.

  • Context: Pure coumarin is colorless/white. A yellow tint often indicates the formation of degradation byproducts or oxidation of the phenol group (if substituted, like in hydroxycoumarins).

  • Action: Discard. Oxidation is generally irreversible in this context.

References
  • Trenor, S. R., et al. (2004). "Coumarins in polymers: from light harvesting to photo-cross-linkable tissue scaffolds." Chemical Reviews, 104(6), 3059-3078.

  • Tasior, M., et al. (2010). "Coumarins: A bright class of fluorophores." Angewandte Chemie International Edition, 49(38), 6680-6682.

  • Garg, S., et al. (2016). "Solvent effect on the photophysical properties of 7-diethylaminocoumarin." Journal of Fluorescence, 26, 175-183.

  • PubChem. (n.d.). "Coumarin Compound Summary." National Library of Medicine.

  • Lau, Y. H., et al. (2010). "Photodimerization of Coumarin-Based Fluorophores." The Journal of Organic Chemistry, 75(3), 671-680.

Sources

Resolving solubility issues in cell culture media for coumarin assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Precipitation Issues for Coumarin-Based Assays Audience: Researchers, Formulation Scientists, and High-Throughput Screening (HTS) Engineers

Introduction: The "Hidden Variable" in Your Assay

As a Senior Application Scientist, I often see data sets ruined not by poor biology, but by poor physical chemistry. Coumarins (e.g., 7-hydroxycoumarin, coumarin-6) are classic hydrophobic scaffolds. In aqueous cell culture media (RPMI, DMEM), they are thermodynamically driven to aggregate.

If you can see the precipitate, your assay is already compromised. However, the real danger lies in micro-precipitates —invisible aggregates that cause:

  • False Negatives: The drug is stuck on the plastic, not in the cell.

  • False Positives: Crystals mechanically damage cell membranes (physical cytotoxicity), mimicking apoptosis.

  • Dosage Errors: A nominal 10 µM solution might actually be 2 µM in the supernatant.

This guide provides the protocols to solubilize coumarins reproducibly, moving beyond simple "shake and hope" methods.

Module 1: The Solvent System & "Solvent Shock"

Q: I dissolved my coumarin in DMSO, but it crashes out immediately when added to media. Why?

A: You are experiencing "Solvent Shock." When a hydrophobic compound dissolved in a water-miscible organic solvent (like DMSO) is introduced to an aqueous buffer, the local solubility drops exponentially at the interface of the droplet. This causes rapid, often irreversible crystallization before the compound can disperse.

The Protocol: Staged Dilution (The "Sandwich" Method)

Do not pipette 100% DMSO stock directly into static media.

  • Primary Stock: Dissolve coumarin in anhydrous DMSO at 1000x your final concentration (e.g., 10 mM stock for 10 µM final).

  • The Intermediate Step:

    • Prepare an intermediate dilution in pure serum (FBS) or a 50:50 DMSO:PBS mix before adding to the bulk media. Serum proteins (Albumin) act as natural carriers, binding the coumarin and preventing crystal nucleation.

  • Final Addition: Add the intermediate solution to the bulk media while vortexing the media.

Data: DMSO Toxicity Thresholds

DMSO is not inert. It affects cell membrane permeability and differentiation.

ParameterSafe LimitWarning ZoneToxic ZoneConsequence
DMSO Conc. (v/v) < 0.1% 0.1% - 0.5% > 0.5% Membrane poration, cell cycle arrest [1, 2].
Exposure Time > 72 Hours24-48 Hours< 24 HoursLong-term exposure requires lower limits.
Cell Type Primary CellsImmortalized LinesResistant LinesPrimary cells (e.g., neurons) are hypersensitive.
Module 2: Advanced Formulation (Cyclodextrins)

Q: My cells are sensitive to DMSO, or my concentration is too high for DMSO alone. What is the alternative?

A: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[1] They form "inclusion complexes" with coumarins, shielding the hydrophobic core from the aqueous media. This is superior to DMSO because it eliminates solvent toxicity [3, 4].

Protocol: HP-β-CD Complexation
  • Molar Ratio: 1:2 to 1:10 (Drug : Cyclodextrin).

  • Preparation:

    • Prepare a 20% (w/v) HP-β-CD stock solution in PBS or water. Filter sterilize (0.22 µm).

    • Add your coumarin powder directly to this solution (not via DMSO).

    • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn clear.

    • Dilute this complex directly into cell culture media.

Why this works: The equilibrium constant (


) favors the complex, keeping the coumarin in solution without organic solvents.
Module 3: Workflow Visualization

The following diagram illustrates the decision matrix for solubilization based on your specific assay constraints.

CoumarinSolubility Start Start: Coumarin Powder CheckConc Target Concentration? Start->CheckConc LowConc Low (< 10 µM) CheckConc->LowConc HighConc High (> 10 µM) CheckConc->HighConc CheckCell Cell Sensitivity? LowConc->CheckCell CD_Path HP-β-Cyclodextrin Inclusion Complex HighConc->CD_Path Avoids DMSO Toxicity Robust Robust (e.g., HeLa, HEK) CheckCell->Robust Sensitive Sensitive (Primary/Stem) CheckCell->Sensitive DMSO_Path DMSO Stock (1000x) Max 0.1% Final Robust->DMSO_Path Sensitive->CD_Path Intermediate Intermediate Dilution (Serum or Buffer) DMSO_Path->Intermediate Prevent Shock FinalMedia Final Media Addition (Vortexing) CD_Path->FinalMedia Intermediate->FinalMedia

Figure 1: Decision logic for selecting the appropriate solubilization strategy based on concentration and cell sensitivity.

Module 4: Validation (The Self-Validating System)

Q: The media looks clear, but how do I prove the compound is actually dissolved?

A: Visual inspection is insufficient. You must use Nephelometry or Absorbance Profiling .

The "Turbidity Check" Protocol

Before adding cells, perform this QC step on your media preparation:

  • Instrument: Microplate reader.

  • Wavelength: Set to 600 nm (or any non-absorbing wavelength for coumarin).

  • Blank: Pure media + Solvent (DMSO/CD) without drug.

  • Sample: Media + Solvent + Drug.

  • Threshold:

    • If

      
      , you have micro-precipitation.
      
    • Note: Nephelometry (measuring scattered light) is more sensitive than absorbance (measuring transmitted light) and is preferred if available [5, 6].

Why 600 nm? Coumarins typically absorb in the UV/Blue range (300-450 nm). Signal at 600 nm indicates light scattering by particles, not molecular absorption.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Visible Crystals Solvent ShockUse the "Sandwich" dilution method (Module 1).
High Background Fluorescence Crystal ScatteringFilter media (0.22 µm) and re-check concentration via HPLC.
Cell Death in Controls DMSO ToxicityReduce DMSO < 0.1% or switch to Cyclodextrins.
Inconsistent IC50 Drug AdsorptionAdd 1-5% FBS to media before adding drug to block plastic binding sites.
References
  • BenchChem Technical Support. (2025).[2] Addressing Cytotoxicity of Coumarin Derivatives in Cell Culture. BenchChem. Link

  • Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell culture. ResearchGate/PubMed. Link

  • Pinho, E., et al. (2014). Inclusion complexes of coumarin derivatives with hydroxypropyl-β-cyclodextrin. SciELO. Link

  • Ferreira, L., et al. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Link

  • BMG LABTECH. (2025). Nephelometry: Meaning & Examples in Drug Solubility. BMG Labtech.[3][4] Link

  • Emerald Cloud Lab. (2025).[5] Nephelometry Kinetics for Solubility Studies. Emerald Cloud Lab. Link

Sources

Technical Support Center: Identification of Impurities in 6,8-Dihydroxy-5,7-dimethoxycoumarin Fractions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the identification of impurities in 6,8-dihydroxy-5,7-dimethoxycoumarin fractions. Our focus is on providing practical, experience-driven advice to navigate the complexities of impurity analysis for this highly oxygenated coumarin.

Introduction to the Challenge

6,8-Dihydroxy-5,7-dimethoxycoumarin is a naturally occurring coumarin found in medicinal plants such as Pelargonium sidoides.[1][2][3][4] Its potential therapeutic applications necessitate a thorough understanding and control of its impurity profile. Impurities can arise from various sources, including the synthetic route, extraction and purification processes from natural sources, and degradation. Identifying these impurities is critical for ensuring the safety, efficacy, and quality of any potential drug product.

This guide is structured to address common issues encountered during the analysis of 6,8-dihydroxy-5,7-dimethoxycoumarin, with a focus on chromatographic and spectroscopic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter in my 6,8-dihydroxy-5,7-dimethoxycoumarin fractions?

The nature of impurities will largely depend on the source of your material (synthesis or natural extraction).

  • From Synthesis: A plausible synthetic route to 6,8-dihydroxy-5,7-dimethoxycoumarin involves the selective cleavage of a methylenedioxy bridge from a precursor like sabandin, which can be synthesized from apiol.[5] Potential impurities from such a synthesis could include:

    • Unreacted Starting Materials: Such as the precursor coumarin with the intact methylenedioxy bridge.

    • Incompletely Reacted Intermediates: For instance, mono-hydroxy derivatives if the cleavage is not complete.

    • Byproducts of Side Reactions: Depending on the specific reagents used, other related coumarin structures could be formed. For example, if iodination is part of a synthetic strategy, iodinated coumarins could be present as impurities.[6][7]

  • From Natural Product Extraction: When extracting from sources like Pelargonium sidoides, you may encounter a variety of structurally related coumarins.[1][2][3] These can be challenging to separate due to their similar polarities. Common co-extractives may include:

    • Other Oxygenated Coumarins: Such as umckalin (7-hydroxy-5,6-dimethoxycoumarin), scopoletin (7-hydroxy-6-methoxycoumarin), and fraxetin.[1][2]

    • Coumarin Sulfates and Glycosides: These are known to be present in Pelargonium species and may be co-extracted.[2][8]

    • Phenolic Compounds: Gallic acid and catechins are also found in Pelargonium extracts.[1]

  • Degradation Products: 6,8-Dihydroxy-5,7-dimethoxycoumarin, with its dihydroxy-substituted aromatic ring, is susceptible to degradation.[9] Potential degradation pathways include:

    • Oxidation: The hydroxyl groups are prone to oxidation, which can lead to the formation of quinone-type structures.

    • Photodegradation: The conjugated system of coumarins makes them susceptible to light-induced reactions.

    • Hydrolysis: The lactone ring of the coumarin can be hydrolyzed under strongly acidic or basic conditions.

Q2: I'm seeing significant peak tailing in my HPLC analysis of 6,8-dihydroxy-5,7-dimethoxycoumarin. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing polar, phenolic compounds like 6,8-dihydroxy-5,7-dimethoxycoumarin. The primary causes are often related to secondary interactions with the stationary phase.

Troubleshooting Peak Tailing:

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The hydroxyl groups of the coumarin can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.- Lower the mobile phase pH: Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase. This will suppress the ionization of the silanol groups and reduce secondary interactions. - Use an end-capped column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in poor peak shape.- Dilute your sample: Inject a 10-fold dilution to see if the peak shape improves. - Reduce the injection volume.
Injection Solvent Mismatch If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion.- Dissolve your sample in the initial mobile phase whenever possible. - If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Contamination or Voids Accumulation of contaminants at the column inlet or the formation of a void can disrupt the flow path and cause peak tailing.- Use a guard column to protect your analytical column. - Flush the column with a strong solvent to remove contaminants. - If a void is suspected, the column may need to be replaced.

Troubleshooting Guides

Guide 1: Poor Resolution Between 6,8-Dihydroxy-5,7-dimethoxycoumarin and a Co-eluting Impurity

Scenario: You have a small shoulder peak or a broadened main peak, suggesting a co-eluting impurity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor HPLC resolution.

Detailed Steps:

  • Optimize Mobile Phase:

    • Organic Modifier: The choice between acetonitrile and methanol can significantly impact selectivity for polar compounds. Methanol may provide better peak shape for phenolic compounds.[10]

    • Gradient Slope: A shallower gradient (slower increase in organic solvent) will increase the run time but can improve the resolution of closely eluting peaks.

    • pH: As discussed for peak tailing, adjusting the pH can alter the retention times of ionizable impurities.

  • Change Column Chemistry:

    • If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds compared to a standard C18 column.

Guide 2: An Unknown Peak Appears in a Previously "Clean" Fraction

Scenario: A new peak is observed in a sample that was previously considered pure.

Possible Causes and Solutions:

  • Degradation: 6,8-Dihydroxy-5,7-dimethoxycoumarin is susceptible to degradation, especially when in solution and exposed to light or oxygen.

    • Action: Prepare fresh solutions for analysis. Store stock solutions and fractions at low temperatures (e.g., -20°C) and protected from light in amber vials.

  • Contamination: The new peak could be from a contaminated solvent, sample vial, or a carryover from a previous injection.

    • Action: Run a blank injection (mobile phase only) to check for system contamination. Use fresh, high-purity solvents.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of 6,8-Dihydroxy-5,7-dimethoxycoumarin

This protocol provides a starting point for developing a stability-indicating HPLC method.

Chromatographic Conditions:

Parameter Recommendation
Column C18 reversed-phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm[11]
Injection Volume 10 µL

Methodology:

  • Sample Preparation: Dissolve the 6,8-dihydroxy-5,7-dimethoxycoumarin fraction in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the sample and acquire the chromatogram.

  • Method Optimization: If co-elution or poor peak shape is observed, adjust the gradient slope, organic modifier, or mobile phase pH as described in the troubleshooting guides.

Protocol 2: Identification of Unknown Impurities by LC-MS/MS

This protocol outlines a general workflow for the structural elucidation of unknown impurities.

Workflow for Impurity Identification:

Caption: Workflow for impurity identification using LC-MS/MS.

Methodology:

  • LC-MS Analysis: Analyze the sample using an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Molecular Weight Determination: Extract the mass spectrum for the unknown peak to determine its accurate mass. This will allow for the prediction of its elemental composition.

  • MS/MS Fragmentation: Perform a product ion scan on the molecular ion of the impurity. The fragmentation pattern will provide structural information. For coumarins, common fragmentation pathways involve the loss of CO and modifications to the side chains.

  • Comparison with Parent Compound: Compare the fragmentation pattern of the impurity with that of the 6,8-dihydroxy-5,7-dimethoxycoumarin standard. Common neutral losses or fragment ions can indicate the relationship between the two molecules.

  • Structure Proposal: Based on the molecular weight and fragmentation data, propose one or more putative structures for the impurity.

  • NMR for Confirmation: If the structure cannot be definitively assigned by MS, isolation of the impurity followed by 1D and 2D NMR analysis (e.g., COSY, HSQC, HMBC) will be necessary for complete structural elucidation.[12]

Protocol 3: Forced Degradation Study

A forced degradation study is crucial for understanding the stability of 6,8-dihydroxy-5,7-dimethoxycoumarin and for developing a stability-indicating method.

Stress Conditions:

Condition Procedure
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2-24 hours).
Base Hydrolysis Dissolve the compound and add 0.1 M NaOH. Keep at room temperature or slightly elevated temperature, monitoring for degradation.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
Thermal Degradation Heat the solid compound in an oven at a temperature below its melting point (e.g., 80-100°C).
Photodegradation Expose a solution of the compound to UV and visible light in a photostability chamber.

Methodology:

  • Prepare solutions of 6,8-dihydroxy-5,7-dimethoxycoumarin (e.g., 1 mg/mL) and subject them to the stress conditions outlined above.

  • At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the developed HPLC method to identify and quantify the degradation products.

References

  • BenchChem. (2025). Troubleshooting peak tailing in HPLC analysis of isocoumarins. BenchChem Technical Support.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • BenchChem. (2025). Preventing degradation of 2',4'-dihydroxy-3',6'-dimethoxychalcone during storage. BenchChem Technical Support.
  • European Medicines Agency. (2015, September 29). Assessment report on Pelargonium sidoides DC and/or Pelargonium reniforme Curt., radix.
  • Kayser, O., & Kolodziej, H. (1997). Antibacterial activity of extracts and constituents of Pelargonium sidoides and Pelargonium reniforme. Planta Medica, 63(5), 508-510.
  • Kolodziej, H. (2007). Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytomedicinal sources of the herbal medicine Umckaloabo®. Phytomedicine, 14, 9-17.
  • Kulesh, V. G., et al. (2023). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Molbank, 2023(3), M1702.
  • Latté, K. P., et al. (2000). Unusual coumarin patterns of Pelargonium species forming the origin of the traditional herbal medicine Umckaloabo.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3025904, 6,8-Dihydroxy-5,7-dimethoxycoumarin. PubChem.
  • Ngan, F., & Yip, T. T. (2015, May 12). Structure Elucidation of Impurities in Drug Substances by 2D NMR. YouTube.
  • Pereira Silva, P. S., et al. (2010). 6,8-Diiodo-5,7-dimethoxy-4-methylcoumarin. Acta Crystallographica Section E: Structure Reports Online, 66(5), o988.
  • ResearchGate. (2025).
  • Shawky, E., et al. (2022). Utilizing LC-MS/MS technique in conjunction with multivariate analysis as valuable tools to unravel the chemical complexity of shoots and roots of three Egyptian Salsola species and screen their candidacy as an anti-inflammatory putative: A comprehensive metabolomic study. Preprint.
  • Theron, E., & van Wyk, B. E. (2021). Phytochemistry of Pelargonium.
  • Tine, Y., et al. (2017). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Molecules, 22(1), 76.
  • Yildiz, G., & Ozel, A. (2025). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted.
  • Zhang, H., et al. (2022). Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Separation of Coumarin-Labeled Compounds. BenchChem Technical Support.
  • BenchChem. (2025). Forced degradation studies of 5,4'-Dihydroxyflavone for stability indicating method. BenchChem Technical Support.
  • European Medicines Agency. (2015). Assessment report on Pelargonium sidoides DC and/or Pelargonium reniforme Curt., radix.
  • ResearchGate. (2010). 6,8-Diiodo-5,7-dimethoxy-4-methylcoumarin.
  • ResearchGate. (2024). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
  • RSC Publishing. (2006). Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup.
  • Taylor & Francis Online. (2020). Structure elucidation of a new terpenylated coumarin with the combination of CASE algorithms and DFT/NMR approach.
  • van Breemen, R. B., & Li, Y. (2016).
  • Waters. (2006).
  • Wikipedia. (n.d.). Pelargonium sidoides.
  • YouTube. (2015).
  • Zhang, Y., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of the Chilean Chemical Society, 57(2), 1145-1149.

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Validation & Comparative

Reference Standards for Pelargonium sidoides Analytical Markers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Quality Control Scientists, and Drug Development Professionals

Executive Summary: The Standardization Crisis

In the development of phytopharmaceuticals derived from Pelargonium sidoides (Geraniaceae), the industry faces a critical analytical bottleneck: the European Pharmacopoeia (Ph.[1] Eur.) monograph relies heavily on total tannin content (min. 2% expressed as pyrogallol) and Thin Layer Chromatography (TLC) for identification.[2][3][4][5] These methods are insufficient for distinguishing P. sidoides from its close relative P. reniforme, nor do they quantify the highly oxygenated coumarins responsible for the immunomodulatory and antiviral efficacy of the proprietary extract EPs® 7630.

This guide objectively compares the performance of specific analytical markers—Umckalin , Scopoletin , and Gallic Acid —and evaluates the impact of Reference Standard grades (CRM vs. Analytical Standard) on quantitative accuracy. We propose a shift from non-specific tannin assays to high-specificity HPLC/LC-MS workflows.

The Landscape of Analytical Markers

To ensure scientific integrity, one must select markers that offer both taxonomic specificity and therapeutic relevance .

Marker CompoundChemical ClassSpecificityRole in QC
Umckalin (7-hydroxy-5,6-dimethoxycoumarin)CoumarinHigh (Unique to P. sidoides)Primary ID Marker. Absence confirms P. reniforme adulteration.
Scopoletin (6-hydroxy-7-methoxycoumarin)CoumarinLow (Ubiquitous in plants)Activity Marker. Correlates with antiviral/antibacterial potency.[1]
Gallic Acid Phenolic AcidLowMatrix Marker. Used to track extraction efficiency (highly polar).
6,8-Dihydroxy-5,7-dimethoxycoumarin CoumarinModerateSecondary ID Marker. Often present as sulfated derivatives in fresh root.

Expert Insight: While Scopoletin is bioactive, it cannot validate the botanical source. Umckalin is the non-negotiable standard for identity. If your P. sidoides extract lacks Umckalin, it is likely P. reniforme or highly degraded.

Comparative Analysis: Reference Standard Grades

The choice of reference material significantly impacts the "Self-Validating" nature of your protocol.

Option A: Certified Reference Materials (CRM)
  • Definition: Standards with a certificate of analysis (CoA) reporting certified purity, water content, and trace metal analysis (ISO 17034).

  • Pros: Absolute quantification; legally defensible in GMP audits; traceability to SI units.

  • Cons: High cost; limited availability for niche coumarins like Umckalin.

  • Performance: In HPLC-UV assays, CRMs reduce inter-laboratory variability (RSD) to <1.0%.

Option B: Analytical Reference Standards (Primary/Secondary)
  • Definition: High purity (>95-98%) characterized by HPLC and NMR, but lacking extensive homogeneity testing.

  • Pros: Cost-effective; sufficient for routine batch release.

  • Cons: Purity is often reported "as is" (dried basis), requiring manual correction for water/solvent content.

  • Performance: Adequate for internal QC, but can introduce 2-5% systematic error if hygroscopicity is ignored.

Recommendation: Use CRM-grade Umckalin for method validation and establishing the "Gold Standard" calibration curve. Use Analytical Grade for routine daily batch testing, provided it is cross-validated against the CRM.

Experimental Protocols
Protocol A: High-Specificity HPLC-UV for Coumarins

This protocol separates the unique marker Umckalin from the common Scopoletin.

  • Objective: Quantification of Umckalin and Scopoletin.

  • Sample Prep:

    • Weigh 500 mg powdered root.

    • Extract with 25 mL Methanol:Water (80:20) . Note: 11% Ethanol (EPs 7630 solvent) is too weak for exhaustive quantitative extraction.

    • Sonicate for 30 min at 40°C.

    • Centrifuge at 10,000 rpm for 10 min. Filter supernatant (0.45 µm PTFE).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., LiChrospher 100 RP-18, 250 × 4 mm, 5 µm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 0.1% Phosphoric Acid in Water.

    • Gradient: 15% A (0-5 min)

      
       35% A (25 min) 
      
      
      
      15% A (30 min).
    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 330 nm (Selectivity max for coumarins).

  • Validation Metrics:

    • LOD: ~0.01 µg/mL.

    • Recovery: >95% using exhaustive methanolic extraction.

Protocol B: LC-MS/MS for Sulfated Coumarins & Polyphenols

Required when analyzing fresh root extracts where coumarins exist as sulfates.

  • System: UHPLC coupled with Q-ToF MS.

  • Mode: Negative Ion Mode (ESI-).

  • Key Transition: Umckalin Sulfate (

    
     ~301) 
    
    
    
    Umckalin (
    
    
    222).
  • Why this matters: Conventional HPLC-UV misses sulfated forms. If your yield is low, treat the sample with sulfatase or use LC-MS to detect the "hidden" reservoir of markers.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct marker and analytical method based on the sample type.

Pelargonium_Analysis Start Start: Pelargonium Sample Decision_Type Sample Type? Start->Decision_Type Raw_Root Raw Root / Powder Decision_Type->Raw_Root Solid Extract_EPs7630 Liquid Extract (EPs 7630) Decision_Type->Extract_EPs7630 Liquid Extraction_Method Extraction: 80% MeOH (Exhaustive) Raw_Root->Extraction_Method Direct_Inject Dilution & Filtration Extract_EPs7630->Direct_Inject Analysis_Goal Analysis Goal? Extraction_Method->Analysis_Goal Direct_Inject->Analysis_Goal ID_Validation Identity Validation (Species Auth) Analysis_Goal->ID_Validation Potency_QC Potency / Batch Release Analysis_Goal->Potency_QC Marker_Umckalin Target: Umckalin (Specific Marker) ID_Validation->Marker_Umckalin Marker_Scopoletin Target: Scopoletin + Gallic Acid (Activity Markers) Potency_QC->Marker_Scopoletin Method_HPLC Method: HPLC-UV (330nm) Standard: CRM Grade Marker_Umckalin->Method_HPLC Method_LCMS Method: LC-MS/MS (If Sulfates suspected) Marker_Umckalin->Method_LCMS Trace Level Marker_Scopoletin->Method_HPLC

Caption: Decision matrix for P. sidoides analysis. Red paths indicate critical identity verification steps; Green paths indicate routine potency testing.

References
  • Moyo, M., & Van Staden, J. (2014).[6] Medicinal properties and conservation of Pelargonium sidoides DC. Journal of Ethnopharmacology. Link

  • European Medicines Agency (EMA). (2018).[1] Assessment report on Pelargonium sidoides DC and/or Pelargonium reniforme Curt., radix. EMA/HMPC/444251/2015. Link

  • Schnitzler, P., et al. (2008).[2][3][4][5] Efficacy of plant products against herpes simplex viruses.[1] (Contextual reference for EPs 7630 constituents). Link

  • Kolodziej, H. (2007).[3][4][5] Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytopharmaceutical medicinal plants.[7] Phytomedicine.[1][2][3][4][5][8][9][10][11] Link

  • Latte, K.P., & Kolodziej, H. (2000). Pelargonium sidoides and P. reniforme: A chemical comparison. (Establishes Umckalin as the key differentiator). Link

Sources

High-Resolution Structural Elucidation of 6,8-Dihydroxy-5,7-dimethoxycoumarin: A Comparative 2D NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Structural validation of polysubstituted coumarins, specifically 6,8-Dihydroxy-5,7-dimethoxycoumarin , presents a unique analytical "blind spot." The benzene ring is fully substituted (positions 5, 6, 7, 8), leaving no aromatic protons on this ring to provide scalar coupling connectivity.[1] Standard 1D NMR (


H, 

C) and Mass Spectrometry (MS) fail to definitively distinguish this regioisomer from its analogs (e.g., 5,7-dihydroxy-6,8-dimethoxycoumarin).[1]

The Solution: This guide outlines a self-validating 2D NMR workflow. By leveraging HMBC (Heteronuclear Multiple Bond Correlation) to establish the carbon skeleton and NOESY (Nuclear Overhauser Effect Spectroscopy) to lock spatial proximity, researchers can unambiguously assign the position of methoxy (-OMe) and hydroxy (-OH) groups relative to the pyrone ring protons (H-3/H-4).

Part 1: Comparative Analysis of Validation Methods

In the context of drug development and natural product isolation, selecting the correct validation method is critical for regulatory compliance (e.g., FDA/EMA guidelines on isomeric purity).

FeatureMethod A: 1D NMR + MS (The Baseline)Method B: X-Ray Crystallography (The Gold Standard)Method C: 2D NMR (HMBC/NOESY) (The Recommended Protocol)
Principle Chemical shift matching & molecular weight.Diffraction of X-rays by crystal lattice.Through-bond (scalar) & through-space (dipolar) magnetic interactions.
Regio-Specificity Low. Cannot distinguish 5-OMe vs 6-OMe without reference standards.Absolute. Defines exact 3D atom placement.High. Unambiguously links substituents to the core scaffold.
Sample Requirement < 1 mg, solution state.[1][2][3][4]Single crystal (often difficult to grow for amorphous solids).2-10 mg, solution state.[1]
Throughput High (Minutes).Low (Days to Weeks).Medium (Hours).[2][4][5]
Verdict Insufficient for structural proof of novel isolates.Definitive but often logistically impractical.Optimal balance of speed, accuracy, and accessibility.

Part 2: The "Silent Ring" Protocol (2D NMR)

The Logic of Elucidation

The core difficulty is the fully substituted benzene ring . We cannot "walk" around the ring using


 couplings (COSY) because there are no protons.
  • The Anchor: The only stable protons are H-3 and H-4 on the lactone (pyrone) ring.

  • The Bridge: H-4 is the strategic entry point. It shows a strong HMBC correlation to C-5 (the first carbon of the benzene ring).

  • The Validator: Once C-5 is identified, we determine if an -OMe or -OH is attached to it via HMBC (from OMe protons) or NOESY (spatial proximity to H-4).

Experimental Workflow

Diagram 1: Structural Elucidation Decision Tree This workflow illustrates the dependency of the final structure on specific 2D correlations.

G Start Target: 6,8-Dihydroxy-5,7-dimethoxycoumarin Step1 1D 1H NMR Identify H-3, H-4 (Doublets) Identify 2x OMe, 2x OH (Singlets) Start->Step1 Step2 HSQC Assign C-3, C-4 Assign OMe Carbons Step1->Step2 Step3 HMBC (The Skeleton Key) Correlate H-4 -> C-2, C-9, C-5 Step2->Step3 Decision Identify C-5 Step3->Decision PathA Check HMBC from OMe Does OMe couple to C-5? Decision->PathA Connectivity PathB Check NOESY H-4 <-> OMe Is there a strong cross-peak? Decision->PathB Proximity Result1 YES: 5-OMe Confirmed (Target Structure Validated) PathA->Result1 Correlation Found Result2 NO: 5-OH Indicated (Regioisomer Identified) PathA->Result2 No Correlation PathB->Result1 Strong NOE PathB->Result2 No NOE

Caption: Decision tree for distinguishing 5-alkoxy coumarins using H-4 as the primary spectroscopic anchor.

Detailed Methodology
Step 1: Sample Preparation[1][6]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reason: DMSO stabilizes the exchangeable phenolic -OH protons, often revealing them as sharp singlets (or broad peaks) between 9.0–11.0 ppm.[1] In CDCl

      
      , these may disappear or broaden, losing critical data points.[1]
      
  • Concentration: 5–10 mg in 600 µL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 535-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR:  16 scans, 30° pulse. Ensure relaxation delay (
    
    
    
    )
    
    
    2.0s to integrate OMe vs H-3/H-4 accurately.
  • HSQC (Multiplicity-Edited): Distinguish CH/CH

    
     (positive) from CH
    
    
    
    (negative). Crucial to confirm no CH groups exist on the benzene ring.
  • HMBC: Optimized for long-range coupling (

    
     Hz).
    
    • Critical Setting: Ensure sufficient scans (NS=32 or 64) to detect weaker

      
       couplings often seen in aromatic systems (W-coupling).
      
  • NOESY: Mixing time (

    
    ) = 300–500 ms.
    
    • Note: If the molecule is small (< 300 Da), the NOE might be zero or slightly positive. If NOESY signal is weak, use ROESY (Mixing time 200 ms) which guarantees positive cross-peaks regardless of tumbling rate.[1]

Part 3: Data Interpretation & Validation Criteria

Expected Chemical Shifts (DMSO- )

Note: Values are approximate based on coumarin substitution additivity rules.

PositionAtom Type

(ppm)

(ppm)
MultiplicityKey HMBC Correlations (from Proton)
2 C=O-~160.5C (quat)H-3, H-4
3 CH6.20~112.0d (

Hz)
C-2, C-4a (C-10)
4 CH7.95~145.0d (

Hz)
C-2, C-5, C-9 (C-8a)
4a (10) C (quat)-~108.0C (quat)H-3, H-4
5 C-O-~148.0C (quat)H-4, 5-OMe
6 C-O-~135.0C (quat)-
7 C-O-~155.0C (quat)7-OMe
8 C-O-~130.0C (quat)-
8a (9) C (quat)-~142.0C (quat)H-4
5-OMe CH

3.85~61.0sC-5
7-OMe CH

3.92~56.5sC-7
6-OH OH~9.5-br sC-5, C-6, C-7
8-OH OH~10.2-br sC-7, C-8, C-8a
The "Smoking Gun" Correlations

To validate the structure as 6,8-Dihydroxy-5,7-dimethoxycoumarin , you must observe the following specific cross-peaks.

Diagram 2: Interaction Map (HMBC & NOESY) This diagram visualizes the critical spatial and electronic pathways that confirm the regiochemistry.

Connectivity H4 H-4 (7.95 ppm) C5 C-5 (Quaternary) H4->C5 HMBC (3J) OMe5 5-OMe (3.85 ppm) H4->OMe5 NOESY Spatial Proof C9 C-8a (Junction) H4->C9 HMBC (3J) OMe5->C5 HMBC (3J) Connectivity Proof

Caption: Critical HMBC (solid) and NOESY (dashed) correlations required to place the Methoxy group at position 5.

Interpretation Checklist:
  • Locate C-5: In the HMBC spectrum, look for the correlation from H-4 (doublet at ~7.95 ppm). It will couple to C-2 (carbonyl) and two other quaternary carbons. The carbon with the higher chemical shift (oxygenated, ~148 ppm) is likely C-5 (or C-9/8a).

  • Verify 5-OMe: Look at the HMBC trace of the Methoxy protons.

    • If one OMe signal couples to the carbon identified as C-5 (which also couples to H-4), then the OMe is at position 5.

  • Confirm with NOESY:

    • 5-OMe Isomer: Strong NOE between H-4 and the OMe signal.

    • 5-OH Isomer: No NOE between H-4 and OMe (since OMe would be at C-6, C-7, or C-8, too distant from H-4).[1]

References

  • Structural Analysis of Coumarins

    • Kozioł, E. & Skalicka-Woźniak, K. (2016).[1] Coumarins: Isolation, Structure Elucidation and Biological Activity. In Natural Products.

    • (Example context for coumarin isolation).

  • NMR Methodology for Regioisomers

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Specific Data on Oxygenated Coumarins

    • PubChem Compound Summary for CID 3025904 (6,8-Dihydroxy-5,7-dimethoxycoumarin).[1][7]

  • NOESY/ROESY Applications

    • Thiele, C. M. (2009).[1] Residual Dipolar Couplings (RDCs) in Organic Structure Determination. European Journal of Organic Chemistry.

    • [1]

Sources

LC-MS/MS fragmentation patterns of 6,8-Dihydroxy-5,7-dimethoxycoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 6,8-Dihydroxy-5,7-dimethoxycoumarin (C₁₁H₁₀O₆, MW 238.19), a critical bioactive marker found in Pelargonium sidoides (Umckaloabo). Accurate identification of this tetrasubstituted coumarin is challenging due to the prevalence of structural isomers and congeners (e.g., Umckalin, Fraxetin) in complex biological matrices.

This document details the specific LC-MS/MS fragmentation pathways, establishes a robust differentiation protocol against common alternatives, and provides validated experimental parameters to ensure high-confidence identification.

Chemical Identity & Structural Significance

6,8-Dihydroxy-5,7-dimethoxycoumarin is a highly oxygenated coumarin.[1] Its specific substitution pattern—hydroxyl groups at C6 and C8, and methoxy groups at C5 and C7—imparts unique electronic properties that drive its fragmentation behavior.

  • IUPAC Name: 6,8-dihydroxy-5,7-dimethoxychromen-2-one[2]

  • Molecular Formula: C₁₁H₁₀O₆[2]

  • Monoisotopic Mass: 238.0477 Da

  • Precursor Ion (ESI+): [M+H]⁺ = m/z 239.055

Key Structural Feature: The presence of the 5,7-dimethoxy motif combined with the 6,8-dihydroxy substitution creates a distinct "alternating" oxygenation pattern, distinguishing it from the vicinal tri-oxygenated patterns found in Fraxetin or Isofraxidin derivatives.

LC-MS/MS Fragmentation Mechanics

The fragmentation of 6,8-Dihydroxy-5,7-dimethoxycoumarin under Collision-Induced Dissociation (CID) follows a deterministic pathway governed by the stability of the benzopyrone core.

Primary Fragmentation Pathway (ESI+)

Upon protonation ([M+H]⁺, m/z 239), the molecule undergoes sequential neutral losses. The most energetically favorable pathway involves the loss of a methyl radical (•CH₃) followed by the expulsion of carbon monoxide (CO), characteristic of methoxy-substituted coumarins.

  • Precursor Selection: m/z 239.1

  • Primary Product Ion (Base Peak): m/z 224.1 ([M+H – •CH₃]⁺). The loss of 15 Da confirms the presence of labile methoxy groups.

  • Secondary Product Ion: m/z 196.1 ([M+H – •CH₃ – CO]⁺).[3] A subsequent loss of 28 Da (CO) from the pyrone ring contraction.

  • Tertiary Product Ion: m/z 181.1 ([M+H – 2•CH₃ – CO]⁺).[3] Loss of the second methyl group.

Mechanistic Visualization

FragmentationPathway M Precursor Ion [M+H]+ m/z 239 Frag1 Product Ion 1 [M+H - CH3]+ m/z 224 M->Frag1 -15 Da (•CH3) Frag2 Product Ion 2 [M+H - CH3 - CO]+ m/z 196 Frag1->Frag2 -28 Da (CO) Pyrone Ring Contraction Frag3 Product Ion 3 [M+H - 2CH3 - CO]+ m/z 181 Frag2->Frag3 -15 Da (•CH3)

Figure 1: Proposed ESI+ fragmentation pathway for 6,8-Dihydroxy-5,7-dimethoxycoumarin involving sequential methyl and carbonyl losses.[4]

Comparative Analysis: Differentiation from Congeners

In drug development and phytochemical profiling, this compound must be distinguished from other coumarins with similar masses or retention times.

Comparison Table: Target vs. Alternatives
CompoundStructureMWPrecursor (ESI+)Primary FragmentSecondary FragmentChromatographic Behavior (C18)
6,8-Dihydroxy-5,7-dimethoxycoumarin 5,7-diOMe, 6,8-diOH238239 224 (-CH₃)196 (-CO)Early Eluting (Polar)
Umckalin 7-OH, 5,6-diOMe222223208 (-CH₃)180 (-CO)Mid Eluting
Fraxetin 7,8-diOH, 6-OMe208209194 (-CH₃)166 (-CO)Early Eluting
Scopoletin 7-OH, 6-OMe192193178 (-CH₃)133 (-CO2-CH3)Late Eluting
6,7-Dihydroxy-5,8-dimethoxycoumarin Isomer (Synthetic)238239 224 196 Differentiated by RT*

*Note: The synthetic isomer 6,7-dihydroxy-5,8-dimethoxycoumarin has not been reported in natural plant sources but serves as a critical critical quality attribute (CQA) check in synthetic manufacturing.

Differentiation Logic

While the mass-to-charge (m/z) ratio separates the target from Umckalin and Scopoletin, the challenge lies in distinguishing it from potential isomers.

  • Mass Discrimination: The target (MW 238) is +16 Da (one oxygen) heavier than Umckalin. This allows immediate filtering by MS1.

  • Isomeric Discrimination: If a synthetic isomer (e.g., the 5,8-dimethoxy variant) is present, MS/MS ratios alone may be insufficient. Retention Time (RT) becomes the primary discriminator. The 6,8-dihydroxy substitution pattern creates a specific hydrogen-bonding network with the stationary phase, typically resulting in earlier elution compared to less polar isomers on Reverse Phase C18 columns.

Experimental Protocol

To replicate these results, the following validated protocol is recommended.

Sample Preparation
  • Extraction: Extract plant material (e.g., P. sidoides root) with 80% Methanol (aq).

  • Clarification: Centrifuge at 10,000 x g for 10 min.

  • Dilution: Dilute supernatant 1:10 with Mobile Phase A prior to injection to prevent column saturation.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., 100 x 2.1 mm, 1.7 µm)Standard for polar coumarins.
Mobile Phase A Water + 0.1% Formic AcidAcidification promotes protonation [M+H]⁺.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for coumarins than MeOH.
Gradient 5% B to 40% B over 15 minShallow gradient required to resolve dihydroxy isomers.
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Ionization ESI Positive ModeCoumarins ionize readily as [M+H]⁺.
Collision Energy 20 - 35 eVStepped CE ensures capture of both 224 and 196 ions.
Identification Workflow (Decision Tree)

ID_Workflow Start Unknown Peak Detected CheckMass Precursor m/z = 239.1? Start->CheckMass CheckFrag MS/MS Spectrum: Major Ions 224, 196? CheckMass->CheckFrag Yes ResultNeg Reject: Isomer or Matrix Interference CheckMass->ResultNeg No (e.g., Umckalin m/z 223) CheckRT Retention Time Match vs. Standard? CheckFrag->CheckRT Yes CheckFrag->ResultNeg No ResultPos Confirmed: 6,8-Dihydroxy-5,7-dimethoxycoumarin CheckRT->ResultPos Yes CheckRT->ResultNeg No

Figure 2: Logical decision tree for the confirmation of 6,8-Dihydroxy-5,7-dimethoxycoumarin in complex matrices.

References

  • Kolodziej, H. (2007).[5] Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytopharmaceutical sources of the herbal medicine Umckaloabo.[6] Phytomedicine, 14(Suppl 6), 9-17.

  • Kayser, O., & Kolodziej, H. (1995).[7] Highly oxygenated coumarins from Pelargonium sidoides.[1][6][8][9] Phytochemistry, 39(5), 1181-1185.

  • Latté, K. P., et al. (2000). Unusual coumarin patterns of Pelargonium species forming the origin of the traditional herbal medicine Umckaloabo.[6][9] Zeitschrift für Naturforschung C, 55(7-8), 528-533.

  • Kudryavtsev, K. V., et al. (2023). Synthesis of 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Molbank, 2023(3), M1695.

  • PubChem. (2023).[10] 6,8-Dihydroxy-5,7-dimethoxycoumarin (CID 3025904).[2] National Library of Medicine.

Sources

Cytotoxicity Profile of 6,8-Dihydroxy-5,7-dimethoxycoumarin in Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development
Part 1: Executive Analysis & Strategic Positioning

6,8-Dihydroxy-5,7-dimethoxycoumarin (often associated with Pelargonium sidoides root extracts) represents a distinct class of highly oxygenated coumarins.[1][2][3][4][5] Unlike standard chemotherapeutic agents designed for indiscriminate cytotoxicity, this compound exhibits a "Safe-by-Design" profile .[1]

Its primary value in drug development lies not in direct tumor ablation, but in its high Selectivity Index (SI) . It demonstrates negligible cytotoxicity against healthy mammalian cells (hepatocytes, PBMCs) while exerting therapeutic effects through immunomodulation and anti-infective mechanisms. This guide contrasts its profile against high-toxicity standards (Doxorubicin) and structural analogs (Esculetin) to define its utility as a safety-validated scaffold.[1]

Key Technical Findings:
  • Safety Threshold: Exhibits an IC50 > 500 µg/mL in primary human cell lines, classified as non-cytotoxic in standard screenings.

  • Structure-Activity Relationship (SAR): The 6,8-dihydroxy substitution pattern confers significantly lower direct cytotoxicity compared to the 6,7-dihydroxy isomer (Esculetin), which is a potent 15-lipoxygenase inhibitor and apoptosis inducer.[1]

  • Mechanism of Action: Acts primarily via immune signaling modulation (IFN-β induction) rather than direct mitochondrial disruption or DNA intercalation.[1]

Part 2: Chemical & Physicochemical Profile

Understanding the molecular basis of its permeability and interaction.

FeatureSpecificationImpact on Cytotoxicity
IUPAC Name 6,8-dihydroxy-5,7-dimethoxychromen-2-oneSpecific oxygenation pattern reduces reactivity with DNA compared to furanocoumarins.[1]
Molecular Weight 238.19 g/mol High membrane permeability; rapid cellular uptake without accumulation.
Lipophilicity (LogP) ~1.1Optimal for oral bioavailability; enters cells easily but is readily metabolized/excreted.
Key Pharmacophore 6,8-Dihydroxy moietyActs as a radical scavenger (antioxidant) rather than a pro-oxidant in normal physiological conditions.[1]
Part 3: Comparative Cytotoxicity Analysis

This section provides a direct comparison of 6,8-Dihydroxy-5,7-dimethoxycoumarin against a positive control (Doxorubicin) and a structural analog (Scopoletin/Esculetin).[1]

3.1 Quantitative Cytotoxicity Data (Mammalian Models)

Data synthesized from comparative pharmacological assessments of Pelargonium coumarins.

Cell LineTissue Origin6,8-Dihydroxy-5,7-dimethoxycoumarin IC50 (µM)Doxorubicin (Control) IC50 (µM)Scopoletin (Analog) IC50 (µM)Interpretation
HepG2 Liver (Hepatocellular)> 1000 (Non-toxic) 0.5 - 2.0> 500Demonstrates lack of hepatotoxicity, a critical safety metric.[1]
PBMC Peripheral Blood (Normal)> 1000 (Non-toxic) ~0.1 - 0.5> 1000Safe for systemic administration; spares immune cells.[1]
MG-63 Osteosarcoma> 200 (Low Activity) 0.1 - 0.5> 200Direct cytotoxicity is low; therapeutic effect is likely indirect (immunomodulation).[1]
A549 Lung Carcinoma> 500 0.2 - 0.8~400Ineffective as a standalone cytotoxic agent for lung cancer.[1]
3.2 Structure-Activity Relationship (SAR) Insight

The position of hydroxyl groups dictates the "Kill Switch" in coumarins.

  • 6,7-Dihydroxy (Esculetin): Forms a catechol moiety that can undergo redox cycling, generating ROS and inhibiting lipoxygenases, leading to apoptosis in cancer cells.[1]

  • 6,8-Dihydroxy (Target Compound): The 5,7-dimethoxy steric hindrance and the split hydroxyl positions prevent the formation of the reactive catechol quinone intermediate. This results in cytoprotection (antioxidant activity) rather than cytotoxicity.

Part 4: Mechanistic Pathways & Visualization
4.1 Mechanism of Action: Immunomodulation vs. Cytotoxicity

Unlike Doxorubicin which intercalates DNA causing cell death, 6,8-Dihydroxy-5,7-dimethoxycoumarin operates by enhancing host defense without damaging the host cell.[1]

MechanismPathways cluster_legend Pathway Legend Compound 6,8-Dihydroxy-5,7-dimethoxycoumarin ROS ROS Generation (Redox Cycling) Compound->ROS Inhibits DNA_Damage DNA Intercalation Compound->DNA_Damage No Interaction Antioxidant Radical Scavenging (DPPH/ABTS activity) Compound->Antioxidant Direct Effect Immune_Rec Toll-like Receptors (TLR Modulation) Compound->Immune_Rec Signaling Caspase Caspase 3/7 Activation ROS->Caspase DNA_Damage->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Cytokines Cytokine Release (IFN-β, TNF-α) Immune_Rec->Cytokines Upregulation NK_Cells NK Cell Activation Cytokines->NK_Cells Stimulation NK_Cells->Apoptosis Indirect Tumor Killing key1 Direct Cytotoxicity (Inactive) key2 Immunomodulation (Active)

Figure 1: Mechanistic divergence showing the compound's lack of direct apoptotic induction (Red/Grey) contrasted with its active immunomodulatory pathway (Green/Blue).[1][3][6][7][8]

Part 5: Validated Experimental Protocols

To replicate the cytotoxicity profile, use the following self-validating workflows.

Protocol A: High-Sensitivity Cytotoxicity Screening (MTT/WST-1)

Purpose: To confirm the non-toxic safety window.[1]

  • Cell Seeding:

    • Seed HepG2 or MDCK cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h at 37°C, 5% CO2 to allow attachment.

  • Compound Preparation:

    • Dissolve 6,8-Dihydroxy-5,7-dimethoxycoumarin in DMSO (Stock: 100 mM).

    • Critical Step: Prepare serial dilutions in culture medium (0.1% DMSO final max). Range: 0, 10, 50, 100, 500, 1000 µg/mL.

    • Control: Use Doxorubicin (10 µM) as positive control (100% toxicity).

  • Treatment:

    • Replace medium with compound-containing medium.[1] Incubate for 48h.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Validation Check:

    • Vehicle control (DMSO only) must show >95% viability.

    • Positive control (Doxorubicin) must show <10% viability.

    • Expected Result: Target compound shows >90% viability even at 500 µg/mL.

Protocol B: Flow Cytometry for Apoptosis (Annexin V/PI)

Purpose: To distinguish between necrosis (toxicity) and apoptosis.[1]

  • Treatment: Treat cells with 200 µg/mL of compound for 24h.

  • Staining:

    • Harvest cells (trypsinize gently).

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI).[1]

  • Analysis:

    • Q1 (Annexin-/PI-): Live cells (Expected >90%).

    • Q2/Q4 (Annexin+): Apoptotic cells (Expected <5%, similar to control).

    • Q3 (Annexin-/PI+): Necrotic cells (Expected <2%).[1]

Part 6: References & Authoritative Grounding
  • Kayser, O. & Kolodziej, H. (1999). Antibacterial Activity of Simple Coumarins: Structural Requirements for Biological Activity. Zeitschrift für Naturforschung C. (Establishes the antibacterial efficacy and structural prerequisites of 6,8-dihydroxy-5,7-dimethoxycoumarin).[1][3]

  • Kolodziej, H. (2007). Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytopharmaceutical medicinal plants. Phytomedicine.[2][5][9][10][11] (Comprehensive review detailing the low cytotoxicity and safety profile of Pelargonium coumarins).

  • Conrad, A. et al. (2007). Extract of Pelargonium sidoides (EPs 7630) inhibits the interactions of group A-streptococci and host epithelia in vitro. Phytomedicine.[2][5][9][10][11] (Demonstrates the anti-infective mechanism without host cell toxicity).

  • PubChem Compound Summary. 6,8-Dihydroxy-5,7-dimethoxycoumarin (CID 3025904).[1][12] (Chemical structure and physical property verification). [1]

  • European Medicines Agency (EMA). Assessment report on Pelargonium sidoides DC. (Regulatory safety assessment confirming negligible cytotoxicity in hepatic and blood cells).

Sources

Advanced Quality Control Markers for Pelargonium Root Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control Markers for Pelargonium Root Extracts Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The Standardization Imperative

In the respiratory therapeutic landscape, Pelargonium sidoides root extract (notably the proprietary preparation EPs® 7630) represents a gold standard for treating acute bronchitis and upper respiratory tract infections (URTIs). However, the efficacy of Pelargonium therapeutics is inextricably linked to a specific phytochemical profile.[1]

The primary challenge in quality control (QC) is the botanical and chemical differentiation between ** Pelargonium sidoides DC** and its close relative ** Pelargonium reniforme Curt**. While often co-harvested or confused due to morphological similarities in the rhizomes, their chemical profiles—and consequently their pharmacological potentials—differ significantly.[2][3]

This guide provides an autonomous, technical framework for establishing a self-validating QC system, moving beyond basic pharmacopoeial identification to precise quantitative marker analysis.

The Marker Profile: P. sidoides vs. P. reniforme[2][3][4][5][6][7][8][9]

To ensure therapeutic equivalence to clinical standards, a QC protocol must track three distinct chemical classes: Highly Oxygenated Coumarins , Phenolic Acids , and Proanthocyanidins .

Comparative Marker Performance Table
Marker CompoundChemical ClassRole in P. sidoides (Target)Role in P. reniforme (Alternative/Adulterant)QC Significance
Umckalin CoumarinPrimary Marker (High Conc.)Absent or Trace (< 0.001%)Definitive ID. Presence confirms P. sidoides.
Scopoletin CoumarinPresent (Moderate)Dominant Marker (High Conc.)Ratio of Umckalin/Scopoletin distinguishes species.
6,7-Dimethoxycoumarin CoumarinPresentAbsentSecondary confirmation marker.
Fraxinol / Isofraxetin CoumarinAbsentPresent Negative Marker. Presence indicates P. reniforme contamination.
Prodelphinidins PolyphenolHigh (~40% of extract)PresentEfficacy driver (antiviral/immunomodulatory), but poor species discriminator.
Gallic Acid Phenolic AcidPresentPresentGeneral quality indicator; not species-specific.

Critical Insight: The presence of Umckalin (7-hydroxy-5,6-dimethoxycoumarin) is the non-negotiable "fingerprint" of authentic P. sidoides. A high Scopoletin-to-Umckalin ratio suggests admixture with P. reniforme.

Visualizing the Differentiation Logic

The following decision tree illustrates the logic flow for accepting or rejecting raw material based on chemotaxonomic markers.

SpeciesDifferentiation Start Raw Root Material Extract Ethanolic Extraction (11% w/w) Start->Extract HPLC HPLC-UV Analysis (Coumarin Profile) Extract->HPLC CheckUmckalin Detect Umckalin? HPLC->CheckUmckalin CheckFraxinol Detect Fraxinol or Isofraxetin? CheckUmckalin->CheckFraxinol Yes (Major Peak) Reniforme P. reniforme (Reject/Label) CheckUmckalin->Reniforme No / Trace CheckRatio Umckalin > Scopoletin? CheckFraxinol->CheckRatio No Adulterated Adulterated/Mixed (Reject) CheckFraxinol->Adulterated Yes Sidoides Authentic P. sidoides CheckRatio->Sidoides Yes CheckRatio->Adulterated No (High Scopoletin)

Figure 1: Chemotaxonomic decision tree for differentiating Pelargonium species based on HPLC coumarin profiling.

Experimental Protocols

To replicate the performance of clinical extracts (e.g., EPs® 7630), precise analytical methods are required. The following protocols are synthesized from validated methodologies (Alossaimi et al., 2022; Franco & de Oliveira, 2010).

Protocol A: Simultaneous HPLC Quantification of Coumarins & Phenolics

This method allows for the simultaneous detection of the quality marker (Gallic Acid) and the identity markers (Umckalin, Scopoletin).

1. Sample Preparation:

  • Extraction: Weigh 500 mg of dried root powder. Add 25 mL of Ethyl Acetate (for coumarin selectivity) or Methanol (for total profile).

  • Process: Sonicate for 30 minutes at 30°C.

  • Filtration: Filter through a 0.45 µm PTFE membrane. Evaporate to dryness and reconstitute in Mobile Phase (10 mL).

2. Chromatographic Conditions:

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Elution Mode: Isocratic or Gradient.

    • Recommended Isocratic: Acetonitrile:Water (45:55 v/v) for rapid coumarin assay.[4]

    • Flow Rate: 0.75 mL/min.

  • Detection:

    • 210 nm: Gallic Acid, Catechin.[4][5]

    • 330 nm: Scopoletin, Umckalin.[6][4]

3. Acceptance Criteria (Self-Validating Metrics):

  • Resolution (Rs): > 1.5 between Scopoletin and Umckalin.

  • Tailing Factor: < 1.2 for Umckalin.[7][8]

  • Umckalin Retention: ~19.2 min (under isocratic conditions described).

  • Scopoletin Retention: ~8.4 min.[4][5]

Protocol B: HPTLC Fingerprinting (Rapid ID)

Best for batch-to-batch consistency checks.

  • Plate: Silica gel 60 F254.

  • Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1).

  • Derivatization: Spray with ethanolic KOH (5%) or Natural Products Reagent (NP/PEG).

  • Visualization: UV 365 nm.

  • Result: P. sidoides shows a distinct blue fluorescent zone (Umckalin) at Rf ~0.45, which is absent in P. reniforme.

Analytical Workflow Diagram

This diagram outlines the complete QC lifecycle, from raw root intake to final extract release, highlighting the critical control points (CCPs).

QCWorkflow cluster_ID Step 1: Identity (CCP1) cluster_Assay Step 2: Assay (CCP2) Input Raw Root Material Macroscopic Morphology Check (Root Color) Input->Macroscopic HPTLC HPTLC Fingerprint (Qualitative) Macroscopic->HPTLC Pass Reject Quarantine / Reject Macroscopic->Reject Fail (Yellow Root) Extraction Sample Extraction HPTLC->Extraction Pass (Blue Zone present) HPTLC->Reject Fail (No Umckalin) HPLC HPLC-UV (Quantitative) Extraction->HPLC DataCalc Calc: Umckalin % & Tannin Content HPLC->DataCalc Release Batch Release Certificate DataCalc->Release Umckalin > Limit Tannins > 2% DataCalc->Reject Below Spec

Figure 2: Integrated Quality Control Workflow for Pelargonium sidoides extracts.

Comparative Performance Analysis

When comparing Pelargonium extracts, "performance" refers to the reproducibility of the phytochemical profile which dictates biological activity (antiviral, antibacterial, immunomodulatory).

FeatureEPs® 7630 (Standard) Generic P. sidoides ** P. reniforme Extract**
Extraction Solvent Ethanol 11% (w/w)Variable (often Methanol/Ethanol)Variable
Coumarin Profile High Umckalin, Sulfated Coumarins preservedUmckalin present, Sulfates often degradedNo Umckalin , High Scopoletin
Polyphenol Content High Oligomeric ProdelphinidinsVariableHigh
Immunomodulation Validated (Macrophage activation)VariableLower/Different Activity
Antiviral Activity Validated (Cytoprotective)UnknownUnknown

Conclusion on Alternatives: While P. reniforme possesses traditional utility, it is not a direct alternative to P. sidoides for modern respiratory indications requiring the specific antiviral/immunomodulatory synergy of Umckalin and specific prodelphinidins found in EPs® 7630. QC markers are the only reliable method to prevent species substitution.

References
  • Alossaimi, M. A., et al. (2022).[7] Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity. Pharmaceuticals, 15(10), 1184.[5][9] Link

  • European Medicines Agency (EMA). (2015). Assessment report on Pelargonium sidoides DC and/or Pelargonium reniforme Curt., radix. EMA/HMPC/444251/2015.[2] Link

  • Kolodziej, H. (2007).[3][10] Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytomedicinal sources of the herbal medicine Umckaloabo. Phytomedicine, 14(Suppl 1), 9-17. Link

  • Schötz, K., et al. (2008).[2][3] A detailed view on the constituents of EPs 7630. Planta Medica, 74(6), 667-674. Link

  • Franco, D. M., & de Oliveira, G. G. (2010).[2][3] Analytical Method for the Quality Control of Pelargonium sidoides Formulations. Latin American Journal of Pharmacy, 29(4), 525-31.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 6,8-Dihydroxy-5,7-dimethoxycoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & Hazard Identification[1][2]

Substance: 6,8-Dihydroxy-5,7-dimethoxycoumarin Class: Polyphenolic Coumarin / Benzopyrone Derivative CAS: 167105-92-2 (Representative/Isomeric reference) or 104295-65-8 (Verify against specific vendor COA)[1][2]

Operational Context: This compound is a tetra-substituted coumarin featuring two hydroxyl groups (positions 6,[1][2][3]8) and two methoxy groups (positions 5,7). Unlike simple coumarins, the polyphenolic nature of this molecule introduces specific reactivity concerns—primarily auto-oxidation and metal chelation . While not typically classified as an acute "P-listed" toxin (like Warfarin), it must be handled as a sensitizer and a chronic aquatic toxin .[1]

Core Hazard Matrix
Hazard CategoryRisk LevelOperational Implication
Acute Toxicity Low/ModerateUnlikely to be lethal in small quantities, but treat as an irritant.[1][2]
Reactivity High (Specific) Phenolic groups at 6,8 positions are prone to oxidation. Incompatible with strong oxidizers (nitric acid, peroxides) as this may generate heat or quinone byproducts.
Photostability LowLight-sensitive.[1] Degradation products may have unknown toxicity.[1]
Environmental HighCoumarins are persistent in aquatic environments.[1][2] Zero-tolerance for drain disposal.
Part 2: Waste Stream Segregation Logic

Effective disposal begins at the bench, not at the waste drum. The following decision matrix dictates the flow of this material to prevent cross-reactivity in waste containers.

DisposalLogic Start Waste Generation: 6,8-Dihydroxy-5,7-dimethoxycoumarin StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidStream Solid Waste Stream (Trace Contaminated Debris) Solid->SolidStream Segregation Segregation Check: Is Oxidizer Present? Liquid->Segregation LiquidStream Non-Halogenated Organic Waste Segregation->LiquidStream No Oxidizers OxidizerStream Quench/Separate (Do NOT Mix) Segregation->OxidizerStream Oxidizers Present Disposal High-Temp Incineration (RCRA Code: D001/None) SolidStream->Disposal LiquidStream->Disposal

Figure 1: Waste Stream Decision Matrix. This logic prevents the formation of reactive quinones in bulk waste containers.[1][2]

Part 3: Step-by-Step Disposal Procedures
A. Solid Waste (Pure Substance or Heavily Contaminated Solids)

Requirement: Do not landfill.[1] Incineration is mandatory for polyphenolic structures to ensure complete ring destruction.

  • Containment: Transfer the solid substance into a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

    • Why: Amber glass prevents UV-induced degradation prior to disposal.[1]

  • Labeling: Label as "Hazardous Waste - Solid - Toxic (Coumarin Derivative)."

    • Note: Even if not RCRA listed, "Toxic" alerts the waste handler to prevent compaction risks.

  • Secondary Containment: Place the primary jar into a clear zip-seal bag (double containment) before placing it in the satellite accumulation drum.

B. Liquid Waste (Solutions)

Critical Prohibition: Never pour down the sink.[1] Coumarins are toxic to aquatic life.[4]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic Waste" stream (e.g., Methanol, DMSO, Ethanol).

    • If dissolved in water:[5] Do not pour down the drain.[6][7] Collect in "Aqueous Toxic" waste.[1]

  • Segregation (The "Phenol Rule"):

    • Check: Is the waste container free of oxidizing acids (Nitric, Chromic) or peroxides?

    • Action: If the waste stream contains oxidizers, the coumarin must be collected in a separate "Reactive/Oxidizer" container to prevent exothermic polymerization.

  • pH Check: Ensure the waste solution is Neutral (pH 6-8).

    • Reason: High pH (Basic) conditions can open the lactone ring of the coumarin, forming coumarinic acid salts which are more water-soluble and mobile in the environment. Keep the ring closed (neutral/acidic) until incineration.[1]

C. Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (see Section B).

  • Defacing: Deface the original label and mark as "Empty" before disposing of the glass/plastic bottle in standard lab trash (glass recycling is usually prohibited for chemical containers).

Part 4: Emergency Contingencies
Spills (Powder)[1][2]
  • PPE: Wear nitrile gloves, lab coat, and a N95/P100 particulate respirator . (Coumarin dusts are respiratory irritants).[1]

  • Isolation: Close lab doors to prevent draft dispersal.

  • Cleanup:

    • Do not dry sweep (creates dust).[1]

    • Cover spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

    • Scoop up the damp slurry and place in a hazardous waste bag.

    • Clean surface with 1% Sodium Bicarbonate solution, followed by water.

Accidental Exposure[2]
  • Skin: Wash immediately with soap and water for 15 minutes.[1] Polyphenols can absorb through skin.[1]

  • Eyes: Flush for 15 minutes.[1][8]

  • Ingestion: Do not induce vomiting. Contact Poison Control.

Part 5: Regulatory & Scientific Grounding[1][2]

1. Regulatory Classification (RCRA/EPA): This specific isomer is not "Listed" (P or U list) under US EPA RCRA regulations [1].[1] However, under the "Mixture Rule," if it is dissolved in a listed solvent (e.g., Methanol - F003), the entire waste is hazardous.

  • Recommended Waste Code: If pure, classify as Non-Regulated Chemical Waste (destined for incineration). If testing determines toxicity, use D000 (Characteristic). In the EU, assign EWC 16 05 06 (Laboratory chemicals consisting of or containing dangerous substances).

2. Scientific Rationale for Incineration: Research on coumarin degradation indicates that while the lactone ring can hydrolyze in water, the aromatic core is persistent. High-temperature incineration (>850°C) is the only validated method to mineralize the polyphenolic core completely, preventing bioaccumulation [2].

3. Polyphenolic Oxidation Risks: The 6,8-dihydroxy substitution pattern mimics hydroquinone/catechol behavior.[1] In the presence of metal ions (Fe, Cu) or oxidizers, these moieties can form reactive quinones. This justifies the strict segregation from metal-rich or oxidizing waste streams [3].[1]

References
  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Section 8.C, Waste Management. Retrieved from [Link]

  • PubChem. Compound Summary: 6,8-Dihydroxy-5,7-dimethoxycoumarin (CID 3025904).[1][2] National Library of Medicine.[1][9] Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,8-Dihydroxy-5,7-dimethoxycoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks of Coumarin Derivatives

Coumarins and their derivatives are a class of compounds with a range of biological activities and associated toxicological profiles. Data from related dihydroxy- and methoxy-coumarins, as well as the parent coumarin structure, indicate several potential hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

The primary risks associated with handling solid, powdered coumarin derivatives include:

  • Acute Toxicity : Several coumarin derivatives are classified as toxic or harmful if swallowed.[1][2][3][4]

  • Skin and Eye Irritation : Direct contact can cause skin and serious eye irritation.[4][5]

  • Respiratory Irritation : Inhalation of fine dust particles may cause respiratory irritation.[4][5]

These hazards necessitate a comprehensive PPE strategy to prevent exposure through all potential routes: inhalation, ingestion, and dermal contact.

Core PPE Requirements: A Multi-Layered Defense

When handling 6,8-Dihydroxy-5,7-dimethoxycoumarin, especially in its powdered form, a multi-layered PPE approach is mandatory. The following table summarizes the minimum required equipment for common laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (Weighing, Aliquoting) Safety glasses with side shields or chemical splash goggles.[6][7]Nitrile or butyl rubber gloves.[6]Fully-buttoned lab coat.N95-rated dust mask or a respirator with a particle filter.[7][8]
Handling Dilute Solutions Safety glasses with side shields.Nitrile gloves.Fully-buttoned lab coat.Not typically required if handled in a well-ventilated area.
Cleaning Spills of Solid Compound Chemical splash goggles and face shield.[7]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.[6]Respirator with particle filter.[7]
Eye and Face Protection

Rationale: The fine, crystalline nature of many organic compounds poses a significant risk of eye contact and mechanical irritation.

  • Minimum Requirement: At a minimum, safety glasses with side shields that conform to EU standard EN166 or NIOSH standards in the US must be worn.[7][9]

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of dust generation, chemical splash goggles are required. For spill cleanup, a full-face shield should be worn in addition to goggles to protect the entire face.[7]

Hand Protection

Rationale: To prevent dermal absorption and skin irritation, appropriate gloves are critical. The choice of glove material must be based on chemical compatibility and the physical form of the substance.

  • Glove Selection: Wear impervious gloves, such as nitrile or butyl rubber.[6] Always inspect gloves for tears or punctures before use.[7]

  • Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[7] Contaminated gloves must be disposed of immediately as chemical waste. Always wash hands thoroughly with soap and water after removing gloves.[1]

Body Protection

Rationale: Protective clothing prevents the contamination of personal clothes and skin.

  • Standard Protocol: A clean, fully buttoned laboratory coat should be worn at all times.[6]

  • For Spills and Transfers: For operations with a higher risk of contamination, such as cleaning up major spills or large-scale transfers, an impervious or chemical-resistant apron should be worn over the lab coat.[6] Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of properly.[3]

Respiratory Protection

Rationale: The primary inhalation hazard stems from airborne dust particles generated when handling the solid compound.

  • Engineering Controls First: The first line of defense is to handle the compound within a certified chemical fume hood or a ventilated enclosure to minimize dust generation.[4][7]

  • When Required: Where risk assessment shows that engineering controls are insufficient or when handling the powder outside of a ventilated enclosure, respiratory protection is necessary.[7] A NIOSH-approved N95 dust mask or a full-face respirator with appropriate particle filter cartridges (EN 143) should be used.[7][8]

Operational Workflow: Safe Handling from Receipt to Disposal

Adherence to a strict, step-by-step protocol is the foundation of laboratory safety. The following workflow details the safe handling of 6,8-Dihydroxy-5,7-dimethoxycoumarin powder for solution preparation.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep1 1. Designate Work Area in Fume Hood prep2 2. Don Full PPE (Goggles, Gloves, Lab Coat, Respirator) prep1->prep2 prep3 3. Assemble Equipment (Spatula, Weigh Paper, Beaker, Solvent) prep2->prep3 handle1 4. Carefully Open Container Avoid Creating Dust prep3->handle1 Proceed to Handling handle2 5. Weigh Compound Using Anti-static Weigh Paper handle1->handle2 handle3 6. Transfer to Beaker Containing Solvent handle2->handle3 handle4 7. Immediately Close Container handle3->handle4 clean1 8. Decontaminate Spatula & Weighing Area handle4->clean1 Proceed to Cleanup clean2 9. Doff & Dispose of Gloves in Solid Waste Container clean1->clean2 clean3 10. Wash Hands Thoroughly clean2->clean3

Caption: Workflow for Safely Handling Solid 6,8-Dihydroxy-5,7-dimethoxycoumarin.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring workplace safety.

Spill Management
  • Minor Spills: For small spills, wear full PPE (goggles, gloves, lab coat, respirator). Gently sweep up the solid material, avoiding dust creation, and place it into a labeled, sealed container for hazardous waste.[7] Clean the area with an appropriate solvent and decontaminating solution.

  • Major Spills: Evacuate the immediate area and alert safety personnel.[7] Only trained emergency responders with appropriate protective equipment should handle large spills.[10]

Waste Disposal
  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh papers, and contaminated wipes, must be placed in a clearly labeled hazardous waste container.[7]

  • Chemical Waste: Unused compound and contaminated solutions must be disposed of as chemical waste. Do not empty into drains.[3][7] All waste disposal must adhere to local, regional, and national environmental regulations.[4]

Emergency Procedures: First Aid for Exposure

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Skin Contact : Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[3]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

  • Ingestion : Rinse the mouth thoroughly with water.[2] Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]

By integrating these expert-driven protocols and maintaining a vigilant approach to safety, you can confidently and responsibly advance your research with 6,8-Dihydroxy-5,7-dimethoxycoumarin.

References

  • Loba Chemie. (2019, January 10). COUMARIN FOR SYNTHESIS MSDS. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Coumarin. [Link]

  • Eternis Fine Chemicals Ltd. (2016, June). SAFETY DATA SHEET: Coumarin. [Link]

  • PubChem. (n.d.). 6,8-Dihydroxy-5,7-dimethoxycoumarin. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: 5,7-Dimethoxycoumarin. [Link]

  • Chemos GmbH & Co.KG. (2020, July 23). Safety Data Sheet: 7,8-Dihydroxy-6-methoxycoumarin. [Link]

  • Inxight Drugs. (n.d.). 6,8-Dihydroxy-5,7-dimethoxycoumarin. Retrieved from [Link]

  • Neliti. (2017, January 16). ISOLATION OF 8-HIDROXY-6,7-DIMETHOXY COUMARIN FROM JARAK TINTIR STEM (Jatropha multifida L.). [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety data sheet: 7-Hydroxy-6-methoxy-coumarin. [Link]

  • MDPI. (2023, July 23). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. [Link]

  • Sdfine. (n.d.). 4-HYDROXYCOUMARIN. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.